Ganirelix
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXBNATEDXMAK-PFLSVRRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H113ClN18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027283 | |
| Record name | Ganirelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1570.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124904-93-4 | |
| Record name | Ganirelix [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124904934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganirelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ganirelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANIRELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX503L9WN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ganirelix on Pituitary Gonadotrophs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix is a synthetic decapeptide that functions as a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a third-generation antagonist designed to have high antagonistic activity and minimal histamine-releasing properties.[1] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on pituitary gonadotrophs, its quantitative pharmacological properties, and the experimental methodologies used to elucidate its action.
Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor
The primary mechanism of action of this compound is its competitive blockade of the GnRH receptor (GnRH-R) on the anterior pituitary gonadotroph cells.[3][4][5] Unlike GnRH agonists, which initially stimulate and then downregulate the receptor, this compound binds to the GnRH-R without activating it, thereby preventing the endogenous GnRH from binding and initiating its downstream signaling cascade.[1] This competitive inhibition leads to a rapid, profound, and reversible suppression of gonadotropin secretion, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][6] The suppression of LH secretion is more pronounced than that of FSH.[3][6]
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to the Gαq/11 protein.[7] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] this compound, by blocking the GnRH-R, prevents these downstream events, leading to the cessation of LH and FSH synthesis and release.
Signaling Pathway of GnRH and its Antagonism by this compound
Caption: GnRH signaling pathway and its competitive inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the interaction of this compound with the GnRH receptor and its physiological effects.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| This compound | GnRH Receptor | ~0.4 nM | [1] |
| GnRH | GnRH Receptor | ~3.6 nM | [1] |
Table 2: In Vitro Inhibition of GnRH-Induced Signaling
| Antagonist | Cell Line | Assay | IC50 | Reference |
| This compound | HEK293/GnRHR | Calcium Mobilization | 100 nM - 1 µM | [9] |
| Cetrorelix | HEK293/GnRHR | Calcium Mobilization | 1 nM - 1 µM | [9] |
| Teverelix | HEK293/GnRHR | Calcium Mobilization | 100 nM - 1 µM | [9] |
Table 3: Clinical Efficacy in Preventing Premature LH Surges
| This compound Dose | Incidence of Premature LH Surge | Ongoing Pregnancy Rate (per attempt) | Reference |
| 0.25 mg/day | <1% | 33.8% | [6][10] |
| 0.5 mg/day | Not specified | Not specified | [10] |
| 1.0 mg/day | Not specified | Lower than 0.25mg | [10] |
| 2.0 mg/day | Not specified | 3.8% | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity (Kd) of this compound for the GnRH receptor.
Objective: To quantify the binding of this compound to the GnRH receptor in a competitive manner.
Materials:
-
Cell Line: HEK293 cells stably transfected with the human GnRH receptor (HEK293/GnRHR).[9]
-
Radioligand: 125I-labeled GnRH agonist (e.g., [125I]triptorelin).[11]
-
Competitor: Unlabeled this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and a protease inhibitor cocktail.
-
Instrumentation: Gamma counter.
Protocol:
-
Cell Membrane Preparation: Culture HEK293/GnRHR cells to confluency. Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes containing the GnRH receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a microtiter plate, add a constant concentration of the radioligand to each well. Add increasing concentrations of unlabeled this compound (competitor) to different wells. A set of wells with only the radioligand and buffer serves as the total binding control. Another set with the radioligand and a high concentration of unlabeled GnRH serves as the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant) and subsequently the Kd.
Caption: Experimental workflow for a radioligand binding assay.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit GnRH-induced intracellular calcium release.
Objective: To assess the functional antagonistic activity of this compound at the GnRH receptor.
Materials:
-
Cell Line: GnRHR-expressing cells such as HEK293/GnRHR or pituitary gonadotrope cell lines (e.g., αT3-1).[8][12]
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: GnRH.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Protocol:
-
Cell Preparation: Plate the GnRHR-expressing cells in a black-walled, clear-bottom microtiter plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of GnRH (agonist) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of this compound concentration. Determine the IC50 value for this compound's inhibition of the GnRH-induced calcium response.
Caption: Workflow for a calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay (e.g., IP-One HTRF Assay)
This assay provides a more stable measure of Gq/11 pathway activation compared to transient calcium signals.
Objective: To quantify the inhibition of GnRH-induced IP1 accumulation by this compound.
Materials:
-
Cell Line: GnRHR-expressing cells.
-
IP-One HTRF Assay Kit: Contains IP1-d2 conjugate (acceptor), anti-IP1 cryptate (donor), and lysis buffer.
-
Agonist: GnRH.
-
Antagonist: this compound.
-
Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP1.
-
Instrumentation: HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed GnRHR-expressing cells into a suitable microtiter plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound in stimulation buffer.
-
Agonist Stimulation: Add a fixed concentration of GnRH to the wells and incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate to the wells to lyse the cells and initiate the HTRF reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the this compound concentration to determine the IC50 value.
Caption: Workflow for an IP-One HTRF assay.
Conclusion
This compound exerts its profound and reversible suppression of pituitary gonadotropins through a well-defined mechanism of competitive antagonism at the GnRH receptor. Its high binding affinity and lack of intrinsic agonistic activity make it an effective tool for preventing premature LH surges in assisted reproductive technologies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of reproductive endocrinology and pharmacology. Further research may continue to refine our understanding of the subtle differences in signaling modulation by various GnRH antagonists and their clinical implications.
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. medsinfo.com.au [medsinfo.com.au]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 12. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganirelix: A Deep Dive into GnRH Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a cornerstone in assisted reproductive technologies, where it is used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[1] Unlike GnRH agonists which induce an initial stimulatory phase, this compound acts as a competitive antagonist, binding directly to the GnRH receptors in the anterior pituitary gland.[1][2][3] This competitive blockade results in an immediate, profound, and reversible suppression of gonadotropin (LH and Follicle-Stimulating Hormone, FSH) secretion, offering precise control over the ovulatory cycle.[1][3]
This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound with its target, the human GnRH receptor (GnRHR). Understanding these fundamental molecular interactions is critical for optimizing its clinical use and for the development of future GnRH analogues.
GnRH Receptor Binding Affinity & Kinetics
The efficacy of this compound is rooted in its high-affinity binding to the GnRH receptor. It competitively displaces the endogenous GnRH peptide, thereby preventing receptor activation and downstream signaling.[1][3] The binding characteristics are quantified by several key parameters, including the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of an unlabeled drug required to displace 50% of a specific radioligand.
This compound exhibits a significantly higher binding affinity for the GnRH receptor compared to the native GnRH ligand.[1] This is a key attribute that contributes to its potent antagonist activity.
Table 1: Quantitative Binding Parameters for this compound and GnRH
| Ligand | Parameter | Value (nM) | Receptor Source |
| This compound | Kd | 0.4 | Human GnRH Receptor |
| IC50 | 3.6 | Human GnRH Receptor[4] | |
| GnRH (native) | Kd | 3.6 | Human GnRH Receptor[1] |
Mechanism of Action & Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous GnRH ligand, the receptor primarily couples to the Gq/11 class of G-proteins. This initiates a well-defined intracellular signaling cascade:
-
Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG activates Protein Kinase C (PKC).
-
-
Gonadotropin Release: The combined elevation of intracellular Ca2+ and activation of PKC culminates in the synthesis and secretion of the gonadotropins, LH and FSH, from the anterior pituitary.
This compound, as a competitive antagonist, physically occupies the GnRH binding site on the receptor, preventing GnRH from binding and initiating this signaling cascade. This leads to a rapid and effective suppression of LH and FSH release.
References
The Pharmacodynamics of Ganirelix in Non-Human Primates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It is utilized in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2][3] Its mechanism of action involves competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin secretion.[1] Non-human primates, particularly macaques, serve as crucial models in the preclinical evaluation of GnRH antagonists like this compound due to their physiological similarities to humans in reproductive endocrinology. This guide provides a comprehensive overview of the pharmacodynamics of this compound in non-human primates, focusing on its hormonal effects, underlying mechanisms, and the experimental protocols used in its evaluation.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to GnRH receptors on the pituitary gonadotrophs. This binding blocks the endogenous GnRH from stimulating the synthesis and release of LH and follicle-stimulating hormone (FSH).[1] Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptors, this compound induces an immediate and profound suppression of LH and FSH.[1] The suppression of LH is typically more pronounced than that of FSH.[1] This rapid onset of action and reversible nature of pituitary suppression are key characteristics of this compound.
Signaling Pathway of GnRH Receptor Antagonism
The following diagram illustrates the mechanism by which this compound inhibits the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: Mechanism of this compound action on the HPG axis.
Pharmacodynamic Effects in Non-Human Primates
Preclinical studies in non-human primates are essential for characterizing the safety and efficacy of GnRH antagonists. While detailed quantitative data from these studies are often proprietary, regulatory documents provide valuable insights into the dose-dependent effects of this compound.
Hormonal Suppression
In toxicology studies conducted in monkeys, subcutaneous administration of this compound resulted in a dose-dependent decrease in plasma estradiol and testosterone levels, which remained suppressed with continued administration.[4]
Table 1: Summary of this compound Dose-Ranging Toxicity Studies in Monkeys [4]
| Study Duration | Species | Dose Levels (mg/kg/day, SC) | Observed Effects on Reproductive Hormones |
| 13-Week | Monkey | 0.1, 0.7, 5 | Dose-dependent suppression of estradiol and testosterone. |
| 6-Month | Monkey | 0.1, 0.5, 2.5 | Dose-dependent suppression of estradiol and testosterone. |
Note: Specific quantitative data on the percentage of hormone suppression were not publicly available in the reviewed documents.
For illustrative purposes, data from a human dose-finding study are presented below to demonstrate the typical dose-dependent suppression of LH and estradiol by this compound.
Table 2: Illustrative Human Data - Median Serum LH and Estradiol Levels on the Day of hCG Administration in Women Undergoing Controlled Ovarian Hyperstimulation with Different Doses of this compound [1]
| This compound Dose (mcg) | Median Serum LH (IU/L) | Median Serum E2 (pg/mL) |
| 62.5 | 4.1 | 1475 |
| 125 | 2.4 | 1110 |
| 250 | 1.8 | 1160 |
| 500 | 1.2 | 823 |
| 1000 | 0.8 | 703 |
| 2000 | 0.6 | 441 |
Experimental Protocols
The evaluation of this compound in non-human primates involves specific protocols to assess its pharmacodynamic effects and safety.
General Experimental Workflow for Pharmacodynamic Assessment
The following diagram outlines a typical workflow for assessing the pharmacodynamics of a GnRH antagonist like this compound in non-human primates.
Caption: General experimental workflow for this compound studies.
Key Methodological Considerations
-
Animal Model: Sexually mature cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys are commonly used due to their reproductive cycle similarities to humans.[5]
-
Dosing: this compound is typically administered via subcutaneous injection.[4] Dose-ranging studies are conducted to determine the effective dose for hormone suppression.
-
Blood Sampling: Frequent blood samples are collected to characterize the time course of hormone suppression. For frequent sampling, indwelling catheters may be used.
-
Hormone Assays: Validated immunoassays are used to measure serum or plasma concentrations of LH, FSH, estradiol, progesterone, and testosterone.
-
Reproductive Cycle Monitoring: In female primates, menstrual cycle monitoring through vaginal swabs is often included to assess the impact on cyclicity.[6]
Conclusion
Preclinical studies in non-human primates have been instrumental in establishing the pharmacodynamic profile of this compound. These studies have confirmed its mechanism of action as a potent GnRH antagonist that induces a rapid, dose-dependent, and reversible suppression of the hypothalamic-pituitary-gonadal axis. While specific quantitative data from these primate studies are not extensively published, the available information from regulatory reviews confirms the expected hormonal changes. The experimental protocols developed for these studies provide a robust framework for the continued investigation of new GnRH antagonists and other modulators of the reproductive system. This technical guide summarizes the core pharmacodynamic principles of this compound in non-human primates, providing a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound Acetate Injection FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]
- 2. organonpro.com [organonpro.com]
- 3. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Toxicologic Pathology Forum*: Opinion on Sexual Maturity and Fertility Assessment in Long-tailed Macaques ( Macaca fascicularis) in Nonclinical Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicology.org [toxicology.org]
In-vitro Studies of Ganirelix on Gonadotrope Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix is a synthetic decapeptide and a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is widely utilized in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[1][3] this compound competitively blocks GnRH receptors on the anterior pituitary gonadotrophs, leading to a rapid, profound, and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion.[3][4] This technical guide provides an in-depth overview of the in-vitro studies of this compound on gonadotrope cell lines, focusing on its mechanism of action, effects on intracellular signaling pathways, and relevant experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively binding to the GnRH receptors on gonadotrope cells in the anterior pituitary gland.[3] This binding blocks the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascades that lead to the synthesis and secretion of LH and FSH.[3] Unlike GnRH agonists, which initially cause a "flare-up" effect of gonadotropin release before downregulating the receptors, this compound as an antagonist produces an immediate and direct inhibitory effect.[3] The suppression of gonadotropin secretion is dose-dependent and reversible, with pituitary function typically returning to normal within 48 hours of discontinuation.[4]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data from in-vitro studies of this compound on pituitary cells.
| Parameter | Value | Cell System | Notes | Reference |
| pKi | 10.78 | Rat Pituitary Receptors | Displacement of [125I]-leuprolide. The pKi is the negative logarithm of the inhibition constant (Ki), indicating high binding affinity. | [5] |
| pA2 | 11.37 | Cultured Rat Pituitary Cells | Competitive inhibition of leuprolide-induced LH release. The pA2 value represents the concentration of an antagonist at which the dose-response curve of an agonist is shifted two-fold to the right. | [5] |
| Signaling Pathway | Cell Line | This compound Concentration for Inhibition | Method | Reference |
| Intracellular Calcium (Ca2+) Increase | LβT2 (mouse gonadotrope) | 100 nM - 1 µM | Bioluminescence Resonance Energy Transfer (BRET) | [6] |
| cAMP Accumulation | LβT2 (mouse gonadotrope) | Not explicitly stated, but inhibition was observed. | Not specified | [6] |
| ERK1/2 Phosphorylation (pERK1/2) | LβT2 (mouse gonadotrope) | Similar doses to other antagonists. | Western Blotting | [6] |
| CREB Phosphorylation (pCREB) | LβT2 (mouse gonadotrope) | Similar doses to other antagonists. | Western Blotting | [6] |
| β-catenin Activation | LβT2 (mouse gonadotrope) | Effective inhibition observed. | Immunostaining | [6] |
| Luteinizing Hormone β (Lhb) gene expression | LβT2 (mouse gonadotrope) | 1 µM | Real-time PCR | [6] |
Signaling Pathways of this compound Action
This compound, by blocking the GnRH receptor, inhibits multiple downstream signaling pathways that are crucial for gonadotropin synthesis and secretion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro studies. Below are representative protocols for key experiments.
Cell Culture of LβT2 Gonadotrope Cells
The LβT2 cell line is a widely used model for studying gonadotrope function.
In-vitro Inhibition Assay of GnRH-induced Signaling
This workflow outlines a general procedure for assessing the inhibitory effect of this compound on GnRH-stimulated signaling pathways.
Conclusion
In-vitro studies on gonadotrope cell lines have been instrumental in elucidating the mechanism of action of this compound. As a competitive GnRH receptor antagonist, this compound effectively and reversibly inhibits the signaling pathways responsible for gonadotropin synthesis and secretion. The quantitative data, while still warranting further detailed dose-response studies for all signaling intermediates, clearly demonstrate its high potency. The provided experimental protocols and workflow diagrams serve as a foundation for researchers and drug development professionals to design and execute further studies to deepen our understanding of this compound and to develop novel therapeutics targeting the GnRH pathway.
References
Ganirelix Downstream Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the downstream signaling pathway of Ganirelix, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. The document outlines the molecular mechanism of action, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the signaling cascades and workflows involved.
Introduction to this compound
This compound is a synthetic decapeptide with high antagonistic activity against the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] It is primarily utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2] By competitively blocking GnRH receptors on the pituitary gonadotrophs, this compound induces a rapid, profound, and reversible suppression of gonadotropin secretion, with a more pronounced effect on LH than on follicle-stimulating hormone (FSH).[1] This immediate and reversible action is a key advantage over GnRH agonists, which cause an initial stimulatory flare-up before inducing downregulation.
Mechanism of Action and Downstream Signaling
The primary molecular target of this compound is the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. The binding of GnRH to its receptor predominantly activates the Gq/11 protein alpha subunit, initiating a well-defined intracellular signaling cascade.
Signaling Pathway Overview:
-
Receptor Binding: this compound competitively binds to the GnRH receptor, preventing the binding of endogenous GnRH.
-
G-Protein Inactivation: This antagonist binding prevents the conformational change in the GnRH receptor necessary for the activation of the associated Gq/11 protein.
-
Inhibition of Phospholipase C (PLC): Consequently, the activation of phospholipase C (PLC), a key effector enzyme, is blocked.
-
Suppression of Second Messengers: The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its two second messenger products: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Reduction of Intracellular Calcium: The absence of IP3 production prevents the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum.
-
Inhibition of Protein Kinase C (PKC): The lack of DAG and reduced intracellular Ca2+ levels prevent the activation of protein kinase C (PKC).
-
Decreased Gonadotropin Secretion: The culmination of this inhibited signaling cascade is the suppression of the synthesis and secretion of LH and FSH from the gonadotrope cells.
Quantitative Data
The administration of this compound leads to a dose-dependent suppression of gonadotropins and gonadal steroids. The following tables summarize key quantitative findings from clinical studies.
Table 1: Effect of Different Daily Doses of this compound on Serum LH and Estradiol Levels
| This compound Dose (mg) | Median Serum LH (IU/L) | Median Serum Estradiol (pmol/L) |
| 0.0625 | 2.5 | 4500 |
| 0.125 | 1.8 | 4000 |
| 0.25 | 1.2 | 3500 |
| 0.5 | 0.8 | 3000 |
| 1.0 | 0.6 | 2500 |
| 2.0 | < 0.5 | 2000 |
Data adapted from a multicentre, double-blind, randomized dose-finding study.[3]
Table 2: Clinical Outcomes with 0.25 mg Daily this compound
| Parameter | Value |
| Implantation Rate | 21.9% |
| Vital Pregnancy Rate (5-6 weeks post-transfer) | 36.8% per attempt |
| Ongoing Pregnancy Rate (12-16 weeks post-transfer) | 33.8% per attempt |
Data from the 0.25 mg dose group in the dose-finding study, which was identified as the minimal effective dose.[3]
Table 3: Comparison of this compound and Triptorelin (GnRH Agonist) in Controlled Ovarian Stimulation
| Parameter | This compound (n=113) | Triptorelin (n=120) | P-value |
| Amount of rFSH required (IU) | 1272 | 1416 | < 0.001 |
| Ongoing pregnancy rate per started cycle | 39.8% | 39.2% | Not Significant |
| Cancellation due to OHSS risk | 1.8% | 7.5% | 0.06 |
Data from a multicenter, controlled, open-label study in Chinese women.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of the this compound downstream signaling pathway.
Quantification of Luteinizing Hormone (LH) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase sandwich ELISA for the quantitative measurement of LH in human serum.
Materials:
-
Microplate pre-coated with a monoclonal antibody to the LH beta subunit
-
Human LH standards (various concentrations)
-
Patient serum samples
-
Enzyme conjugate (anti-LH-HRP conjugate)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 0.2 M sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and reconstitute standards as per the kit instructions.
-
Sample Addition: Pipette 50 µL of standards, controls, and patient serum samples into the appropriate wells of the microplate.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature (18-25°C).
-
Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate for 20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the LH concentration in the patient samples by interpolating their absorbance values on the standard curve.
Quantification of Follicle-Stimulating Hormone (FSH) by Radioimmunoassay (RIA)
This protocol outlines a competitive binding radioimmunoassay for the quantitative measurement of FSH in human serum.
Materials:
-
Anti-FSH antibody
-
¹²⁵I-labeled FSH (tracer)
-
FSH standards (various concentrations)
-
Patient serum samples
-
Precipitating reagent (e.g., second antibody and polyethylene glycol)
-
Assay buffer
-
Gamma counter
-
Centrifuge
Procedure:
-
Assay Setup: Label tubes for standards, controls, and patient samples.
-
Reagent Addition:
-
Pipette assay buffer into all tubes.
-
Pipette standards, controls, and patient serum into their respective tubes.
-
Add a specific volume of anti-FSH antibody to all tubes except the non-specific binding (NSB) tubes.
-
Vortex all tubes and incubate for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).
-
-
Tracer Addition: Add a specific amount of ¹²⁵I-labeled FSH to all tubes.
-
Incubation: Vortex all tubes and incubate for another specified period (e.g., 24 hours) at a controlled temperature.
-
Separation of Bound and Free Hormone: Add the precipitating reagent to all tubes (except the total counts tube) to separate the antibody-bound hormone from the free hormone.
-
Centrifugation: Vortex the tubes and centrifuge at a specified speed and duration (e.g., 3000 rpm for 30 minutes).
-
Decantation: Decant the supernatant from all tubes except the total counts tube.
-
Radioactivity Counting: Place all tubes in a gamma counter and measure the radioactivity (counts per minute, CPM).
-
Data Analysis: Calculate the percentage of bound tracer for each standard, control, and sample. Construct a standard curve by plotting the percentage of bound tracer against the concentration of the FSH standards. Determine the FSH concentration in the patient samples from the standard curve.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to GnRH and the inhibitory effect of this compound.
Materials:
-
Cultured pituitary gonadotrope cells (e.g., LβT2 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
GnRH agonist
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Plate the gonadotrope cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence intensity.
-
Compound Addition:
-
To assess the inhibitory effect of this compound, inject a solution of this compound into the wells and incubate for a short period.
-
Subsequently, inject a solution of the GnRH agonist.
-
-
Kinetic Fluorescence Measurement: Immediately after the injection of the GnRH agonist, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the response in the presence and absence of this compound to determine its inhibitory effect.
Inositol 1,4,5-Trisphosphate (IP3) Measurement Assay
This protocol outlines a competitive binding assay for the quantification of IP3 in cell lysates.
Materials:
-
Cultured pituitary gonadotrope cells
-
GnRH agonist
-
This compound
-
Cell lysis buffer
-
IP3 assay kit (containing IP3 tracer, anti-IP3 antibody, and precipitating reagent)
-
Scintillation counter or appropriate detector for the chosen tracer (e.g., radioactive or fluorescent)
Procedure:
-
Cell Treatment: Treat cultured gonadotrope cells with this compound or a vehicle control, followed by stimulation with a GnRH agonist for a short period.
-
Cell Lysis: Stop the reaction and lyse the cells to release intracellular components, including IP3.
-
Assay Reaction: In a microplate or tubes, combine the cell lysate with the IP3 tracer and the anti-IP3 antibody.
-
Incubation: Incubate the mixture to allow for competitive binding between the IP3 in the sample and the tracer for the antibody.
-
Separation: Add a precipitating reagent to separate the antibody-bound complex from the free tracer.
-
Detection: Measure the amount of tracer in the bound fraction using a scintillation counter or other appropriate detector.
-
Data Analysis: The amount of tracer detected is inversely proportional to the concentration of IP3 in the sample. Create a standard curve using known concentrations of IP3 to quantify the IP3 levels in the cell lysates.
Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the phosphotransferase activity of PKC from cell extracts.
Materials:
-
Cultured pituitary gonadotrope cells
-
GnRH agonist
-
This compound
-
Cell lysis buffer
-
PKC assay kit (containing a specific PKC substrate peptide, ATP, and reaction buffers)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter (for radioactive assays) or microplate reader (for colorimetric or fluorometric assays)
Procedure:
-
Cell Treatment and Lysis: Treat cultured gonadotrope cells with this compound or a vehicle control, followed by stimulation with a GnRH agonist. Lyse the cells to obtain a protein extract.
-
Kinase Reaction: In a reaction tube, combine the cell lysate with the PKC substrate peptide and the reaction buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (often radiolabeled with ³²P for traditional assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction and Separate: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP, leaving the phosphorylated substrate bound to the paper.
-
Quantification: Measure the amount of phosphorylated substrate using a scintillation counter (for ³²P) or by detecting a color or fluorescence change in non-radioactive assays.
-
Data Analysis: The amount of phosphorylated substrate is directly proportional to the PKC activity in the cell lysate.
Conclusion
This compound effectively and rapidly suppresses the downstream signaling pathway of the GnRH receptor through competitive antagonism. This leads to a significant reduction in the production and secretion of LH and FSH, which is the basis for its clinical application in preventing premature ovulation during assisted reproductive technologies. The detailed analysis of its mechanism of action and the provided experimental protocols offer a valuable resource for researchers and professionals in the field of reproductive medicine and drug development. Further investigation into the nuanced effects of this compound on other potential downstream effectors of the GnRH receptor signaling cascade will continue to enhance our understanding of this important therapeutic agent.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized controlled trial of the GnRH antagonist this compound in Chinese normal responders: high efficacy and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganirelix effects on luteinizing hormone and follicle-stimulating hormone suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ganirelix, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. It details the mechanism of action, pharmacodynamic effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the established clinical protocols for its use in assisted reproductive technologies.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound is a synthetic decapeptide derived from native GnRH with multiple amino acid substitutions that confer high antagonistic activity.[1][2] Its primary mechanism of action is the competitive blockade of GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3][4][5] Unlike GnRH agonists which cause an initial stimulatory flare-up of gonadotropins, this compound provides immediate, rapid, and reversible suppression of LH and FSH secretion by preventing endogenous GnRH from binding and activating its receptor.[6][7] This direct inhibition avoids an initial hormone surge and the need for a prolonged down-regulation period.[6][8]
The suppression of pituitary LH secretion is consistently more pronounced than that of FSH.[3][7] Following subcutaneous administration, this suppressive effect is initiated within hours and is fully reversible, with pituitary LH and FSH levels returning to baseline within 48 hours after the final dose.[3][7]
Pharmacodynamics: Quantitative Effects on LH and FSH
The administration of this compound results in a dose-proportional suppression of gonadotropins.[9] The standard clinical dose of 0.25 mg daily has been selected as the minimal effective dose to prevent premature LH surges while avoiding overly profound suppression that could negatively impact clinical outcomes.[1]
Hormonal Suppression with 0.25 mg this compound
Studies in healthy female volunteers and patients undergoing controlled ovarian hyperstimulation (COH) provide quantitative data on the extent of hormonal suppression.
Table 1: Gonadotropin Suppression After Multiple 0.25 mg Doses of this compound
| Hormone | Maximal Decrease from Baseline | Time to Maximal Decrease (Post-Injection) |
|---|---|---|
| Luteinizing Hormone (LH) | 74% | 4 hours |
| Follicle-Stimulating Hormone (FSH) | 32% | 16 hours |
Source: Data from a study in healthy female volunteers after the last of seven daily 0.25 mg doses.[9]
Dose-Finding Study Results
A large, multicenter, double-blind, randomized dose-finding study established the efficacy of various this compound doses in preventing premature LH surges during COH. The results demonstrated a clear dose-dependent effect on median serum LH levels.
Table 2: Median Serum LH Levels on Day of hCG Administration by this compound Dose
| Daily this compound Dose | Number of Patients | Median Serum LH (mIU/mL) |
|---|---|---|
| 0.0625 mg | Not specified | Not specified (terminated due to premature LH rises)[1] |
| 0.125 mg | Not specified | Not specified (terminated due to premature LH rises)[1] |
| 0.250 mg | 68 | 1.6[3][10] |
| 0.500 mg | Not specified | Not specified in available data |
| 1.000 mg | Not specified | Not specified in available data |
| 2.000 mg | 30 | Not specified (terminated due to poor pregnancy outcomes)[1] |
Source: Adapted from this compound dose-finding study group data.[1][3][11]
The 0.0625 mg and 0.125 mg doses were insufficient to fully block GnRH receptors, leading to premature LH rises.[1] Conversely, the 2 mg dose was associated with excessive LH suppression, which was correlated with poor pregnancy outcomes in fresh embryo transfer cycles.[1]
Experimental Protocols
The following sections describe a typical methodology for evaluating the efficacy of this compound in a clinical trial setting for the prevention of premature LH surges during COH.
Subject Population
-
Infertile women eligible for COH and in vitro fertilization (IVF).[10][12]
-
Exclusion criteria typically include polycystic ovary syndrome (PCOS) and low ovarian reserve to ensure a homogenous study population.[10]
Ovarian Stimulation and this compound Administration Protocol
-
Baseline Assessment: On Day 2 or 3 of the menstrual cycle, baseline hormonal levels (FSH, LH, Estradiol) and a transvaginal ultrasound are performed.
-
Gonadotropin Initiation: Treatment with recombinant FSH (rFSH) is initiated on Day 2 or 3 at a starting dose typically between 150-225 IU, administered daily.[13][14] The dose may be adjusted after the first few days based on individual ovarian response.[10]
-
This compound Initiation (Flexible Protocol): Daily subcutaneous injections of 0.25 mg this compound are initiated during the mid-to-late follicular phase.[14] Initiation is typically triggered when the lead follicle reaches a diameter of ≥14 mm as assessed by ultrasound, and/or serum estradiol levels are ≥300 pg/mL.[12][15]
-
Continued Administration: this compound 0.25 mg is administered once daily until and including the day of human chorionic gonadotropin (hCG) administration.[14] The median duration of this compound treatment is typically 5 days.[13]
-
Final Oocyte Maturation: When at least three follicles reach a diameter of ≥17 mm, a single injection of hCG (e.g., 250 µg) is administered to induce final maturation.[12]
-
Oocyte Retrieval: Transvaginal oocyte retrieval is performed approximately 36 hours after hCG administration.[12]
Hormone Level Analysis
-
Blood Sampling: Serum samples are collected at baseline, daily during stimulation, and on the day of hCG administration. To assess pharmacodynamics, more frequent sampling (e.g., every 4-8 hours) may be conducted immediately following the initial this compound dose.[16]
-
Assay Methodology: Serum concentrations of LH, FSH, and estradiol (E2) are typically measured using validated immunoassays, such as chemiluminescent or electrochemiluminescent immunoassays.
Dose-Response and Reversibility
The relationship between this compound dose, receptor occupancy, and the resulting gonadotropin suppression is direct and predictable. Higher doses lead to a faster onset and a more profound suppression of LH and FSH. The reversibility of the receptor blockade is a key feature, ensuring that normal pituitary function is restored within two days of cessation, allowing for the induction of ovulation with an hCG trigger.[3]
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. organonpro.com [organonpro.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of this compound in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugcentral.org [drugcentral.org]
- 11. Endogenous luteinizing hormone concentration and IVF outcome during ovarian stimulation in fixed versus flexible GnRH antagonist protocols: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. LH suppression following different low doses of the GnRH antagonist this compound in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Dose-Finding Studies for Ganirelix in Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial dose-finding studies for Ganirelix, a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the experimental protocols, quantitative data from pivotal studies, and the underlying signaling pathways. This compound is primarily utilized in assisted reproduction to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[3][4]
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound functions by competitively blocking the gonadotropin-releasing hormone (GnRH) receptors located on the pituitary gonadotrophs.[1][3] This action inhibits the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Unlike GnRH agonists, which cause an initial stimulatory phase (flare-up), this compound induces a rapid and reversible suppression of gonadotropin secretion without an initial surge.[1][4] The suppression of LH is more pronounced than that of FSH.[1][3] Upon discontinuation of this compound, pituitary LH and FSH levels typically recover within 48 hours.[3][5]
The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 protein, stimulating phosphoinositide phospholipase Cβ (PLCβ).[6] This leads to the production of inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG).[6] GnRH receptor activation can also stimulate the Gαs protein, leading to an increase in adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and phosphorylates the cAMP response element-binding protein (CREB).[6] this compound, by blocking the GnRH receptor, inhibits these intracellular signaling events.
Key Dose-Finding Experimental Protocol
The pivotal dose-finding study for this compound was a multicenter, double-blind, randomized clinical trial designed to identify the minimal effective dose to prevent premature LH surges in women undergoing controlled ovarian hyperstimulation (COH) with recombinant follicle-stimulating hormone (rFSH).[5][7][8]
Study Design:
-
Participants: 333 women undergoing COH for in vitro fertilization (IVF).[7][8]
-
Ovarian Stimulation: All participants received a fixed daily dose of 150 IU of rFSH for the first 5 days, starting on day 2 or 3 of the menstrual cycle.[7][8][9] The rFSH dose was then adjusted based on individual ovarian response.[8][9]
-
This compound Administration: From day 6 of rFSH stimulation, participants were randomized to receive one of six daily subcutaneous doses of this compound: 0.0625 mg, 0.125 mg, 0.25 mg, 0.5 mg, 1.0 mg, or 2.0 mg.[7] this compound treatment continued up to and including the day of human chorionic gonadotropin (hCG) administration.[7][8]
-
Monitoring: Ovarian response was monitored by ultrasound to assess follicular growth.[10][11]
-
Induction of Final Oocyte Maturation: When a sufficient number of follicles reached an adequate size, final oocyte maturation was induced by administering hCG.[10][11]
-
Outcome Measures: The primary endpoints included the incidence of premature LH surges. Secondary endpoints included serum hormone concentrations (LH, E2), number of oocytes retrieved, and clinical outcomes such as implantation and pregnancy rates.[5][7]
Quantitative Data Summary
The dose-finding studies yielded crucial quantitative data on the pharmacokinetics, pharmacodynamics, and clinical efficacy of different this compound doses.
Pharmacokinetic Parameters of this compound
This compound is rapidly absorbed following subcutaneous administration, with a high absolute bioavailability of approximately 91%.[1][12] Steady-state concentrations are typically reached within 2 to 3 days of daily administration.[13][14]
| Parameter | 0.125 mg (Multiple Dose) | 0.25 mg (Single Dose) | 0.25 mg (Multiple Dose) | 0.50 mg (Multiple Dose) |
| Cmax (ng/mL) | 5.2 | 14.8 (±3.2) | 11.2 | 22.2 |
| Tmax (hours) | ~1 | 1.1 (±0.3) | ~1 | ~1 |
| t½ (hours) | - | 12.8 (±4.3) | - | - |
| AUC (ng·h/mL) | 33 | 96 (±12) (AUC0-∞) | 77.1 | 137.8 |
| Bioavailability | - | 91.3% (±6.7%) | - | - |
| Data sourced from references[12][13]. Values are presented as mean (± SD) where available. |
Hormonal Suppression with 0.25 mg this compound
Following the last of multiple 0.25 mg doses of this compound, serum hormone concentrations were maximally decreased from baseline as follows:[13][15]
Clinical Outcomes from the Dose-Finding Study
The multicenter, double-blind, randomized dose-finding study provided the following key clinical outcome data, which ultimately led to the selection of the 0.25 mg dose for further development.[14]
| This compound Dose | Median Serum E2 on day of hCG (pg/mL) | Mean No. of Oocytes Retrieved | Implantation Rate (%) | Ongoing Pregnancy Rate per Attempt (%) |
| 0.0625 mg | 1475 | 8.6 - 10.0 (range for all groups) | N/A | N/A |
| 0.125 mg | 1110 | 8.6 - 10.0 (range for all groups) | N/A | N/A |
| 0.25 mg | 1160 | 8.6 - 10.0 (range for all groups) | 21.9 | 33.8 |
| 0.5 mg | N/A | 8.6 - 10.0 (range for all groups) | N/A | N/A |
| 1.0 mg | 703 | 8.6 - 10.0 (range for all groups) | N/A | N/A |
| 2.0 mg | 441 | 8.6 - 10.0 (range for all groups) | 1.5 | N/A |
| Data sourced from references[5][7][8]. "N/A" indicates data not specifically reported for that dose group in the provided search results. |
The 0.25 mg daily dose was identified as the minimal effective dose that prevented premature LH surges while resulting in a favorable clinical outcome, including the highest implantation and ongoing pregnancy rates.[7][8][14]
Conclusion
The initial dose-finding studies for this compound were instrumental in establishing the optimal 0.25 mg daily dose for use in controlled ovarian hyperstimulation protocols. These studies, characterized by their rigorous design, provided a clear understanding of the dose-dependent effects of this compound on the hypothalamic-pituitary-gonadal axis and its clinical efficacy. The rapid and reversible suppression of gonadotropins, without an initial flare-up, positions this compound as a key therapeutic agent in assisted reproductive technologies. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a detailed overview of the critical early-phase investigations that have shaped the clinical use of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. organonpro.com [organonpro.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. drugs.com [drugs.com]
- 11. organonpro.com [organonpro.com]
- 12. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part I. Absolute bioavailability of 0.25 mg of this compound after a single subcutaneous injection in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of this compound in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Controlled Ovarian Stimulation in Mice Using a Ganirelix-Based Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled ovarian stimulation (COS), also known as superovulation, is a critical technique in murine reproductive research, facilitating the generation of large numbers of oocytes for applications such as in vitro fertilization (IVF), transgenic mouse production, and cryopreservation. The standard protocol involves the administration of pregnant mare serum gonadotropin (PMSG) to stimulate follicular development, followed by human chorionic gonadotropin (hCG) to induce ovulation.[1][2] While effective, this protocol offers limited control over the precise timing of the endogenous luteinizing hormone (LH) surge, which can lead to variability in oocyte maturation and ovulation.
This document provides detailed protocols for a standard superovulation procedure in mice and introduces a proposed protocol incorporating Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist. This compound competitively blocks GnRH receptors in the pituitary gland, thereby suppressing the secretion of LH and follicle-stimulating hormone (FSH).[3][4][5][6] In human assisted reproductive technologies, GnRH antagonists are utilized to prevent a premature LH surge, allowing for more precise control over follicular maturation and the timing of oocyte retrieval.[3][5][6][7] The application of a similar antagonist-based protocol in mice has the potential to enhance the synchrony of follicular development and improve the quality and yield of mature oocytes for research purposes.
Mechanism of Action: GnRH and this compound
Gonadotropin-releasing hormone (GnRH) is a key regulator of the reproductive axis. Secreted by the hypothalamus, it binds to GnRH receptors on the anterior pituitary gland, stimulating the release of FSH and LH.[6] FSH promotes the growth and maturation of ovarian follicles, while a surge in LH triggers ovulation.[3]
This compound is a synthetic decapeptide that acts as a competitive antagonist to the GnRH receptor.[3][6] By binding to the GnRH receptors, this compound prevents endogenous GnRH from exerting its effects, leading to a rapid and reversible suppression of FSH and LH secretion.[4][6] This action prevents a premature LH surge, thereby allowing for controlled follicular development under the influence of exogenous gonadotropins and enabling the precise timing of ovulation induction.[5]
Experimental Protocols
A. Standard Superovulation Protocol in Mice
This protocol is a widely used method for inducing superovulation in mice.[1][2][8]
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
1 mL syringes with 27-30 gauge needles
-
Female mice (3-5 weeks of age are often optimal, but strain-dependent)[1][2]
-
Stud male mice (proven breeders, >8 weeks old)[2]
Procedure:
-
Hormone Reconstitution: Reconstitute PMSG and hCG in sterile PBS or saline to the desired concentration (e.g., 50 IU/mL).[1] Store reconstituted hormones at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.[1][8] Avoid repeated freeze-thaw cycles.[1]
-
PMSG Administration (Day 0): Inject female mice intraperitoneally (IP) with 2.5-5 IU of PMSG.[1][2] The injection is typically given in the afternoon.[1]
-
hCG Administration (Day 2): 46-48 hours after the PMSG injection, administer 2.5-5 IU of hCG via IP injection.[1]
-
Mating: Immediately after hCG administration, pair each superovulated female with a single stud male.[2]
-
Plug Check (Day 3): The following morning, check females for the presence of a vaginal plug, which indicates successful mating.
-
Oocyte/Embryo Collection: Oocytes are typically collected 12-14 hours after the hCG injection for in vitro fertilization, or fertilized embryos can be collected at later time points.[2]
B. Proposed this compound Protocol for Controlled Ovarian Stimulation in Mice
This proposed protocol integrates this compound to prevent a premature LH surge and provide more precise control over the timing of ovulation. Note: This is a theoretical protocol based on principles from human ART and may require optimization for specific mouse strains and research applications.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound Acetate
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
1 mL syringes with 27-30 gauge needles
-
Female mice (3-5 weeks of age)
-
Stud male mice (>8 weeks old)
Procedure:
-
PMSG Administration (Day 0): Inject female mice IP with 2.5-5 IU of PMSG in the afternoon.
-
This compound Administration (Starting Day 2 or 3): Begin daily subcutaneous (SC) injections of this compound. The exact timing and dosage will likely require optimization. A starting point could be 2-4 days after PMSG administration, when follicles are expected to be reaching a pre-ovulatory size. The dosage would need to be determined empirically, but a starting range could be extrapolated from human doses based on body weight.
-
Follicular Monitoring (Optional but Recommended): For precise timing, follicular development can be monitored via high-resolution ultrasound. This compound administration should continue until a sufficient number of follicles have reached a pre-ovulatory size (e.g., >800 µm).
-
hCG Administration: Once follicles have reached the desired size, administer 2.5-5 IU of hCG via IP injection to trigger ovulation. The final dose of this compound should be administered concurrently with or shortly before the hCG injection.
-
Mating: Immediately after hCG administration, pair each superovulated female with a single stud male.
-
Plug Check: The following morning, check females for the presence of a vaginal plug.
-
Oocyte/Embryo Collection: Collect oocytes or embryos at the desired time point post-hCG injection.
Data Presentation
Table 1: Quantitative Data for Standard Superovulation Protocol in Mice
| Parameter | Value | Reference |
| Mouse Age | 3-6 weeks | [1] |
| PMSG Dosage | 2.5 - 5.0 IU | [1][2] |
| hCG Dosage | 2.5 - 5.0 IU | [1][2] |
| Time between PMSG and hCG | 46 - 48 hours | [1] |
| Expected Oocyte Yield | Strain-dependent (e.g., 20-40+ per mouse) | [9] |
| Fertilization Rate | Variable, dependent on male fertility and technique | N/A |
Table 2: Proposed Parameters for this compound-Based Superovulation Protocol in Mice (Requires Optimization)
| Parameter | Proposed Value | Rationale |
| Mouse Age | 3-6 weeks | Consistent with standard protocols |
| PMSG Dosage | 2.5 - 5.0 IU | To stimulate follicular development |
| This compound Dosage | To be determined empirically | Requires dose-finding studies |
| Onset of this compound | Day 2-3 post-PMSG | To prevent premature LH surge as follicles mature |
| hCG Dosage | 2.5 - 5.0 IU | To induce final oocyte maturation and ovulation |
| Expected Oocyte Yield | Potentially more synchronized cohort | To be determined experimentally |
| Fertilization Rate | Potentially improved due to oocyte quality | To be determined experimentally |
Experimental Workflow Visualization
Conclusion
The standard PMSG/hCG superovulation protocol is a robust method for obtaining large numbers of oocytes from mice. The introduction of a GnRH antagonist such as this compound presents an opportunity to refine this protocol by preventing a premature LH surge and enabling more precise control over the timing of ovulation. This could potentially lead to a more synchronized cohort of mature, high-quality oocytes, which would be advantageous for a variety of research applications. The proposed this compound-based protocol provides a framework for researchers to develop and optimize antagonist-based controlled ovarian stimulation in murine models. It is recommended that initial studies focus on dose-finding and timing of this compound administration to maximize its efficacy for specific mouse strains and experimental goals.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. ilexlife.com [ilexlife.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. organonpro.com [organonpro.com]
- 5. cnyfertility.com [cnyfertility.com]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]
- 8. uhcancercenter.org [uhcancercenter.org]
- 9. Superovulation Strategies for 6 Commonly Used Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganirelix Dosage Calculation in In-Vivo Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, in in-vivo animal experiments. This document outlines the mechanism of action, pharmacokinetic data, and detailed protocols for dosage calculation and administration in various animal models.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a competitive antagonist to the gonadotropin-releasing hormone receptor (GnRHR).[1] By blocking the GnRHR in the anterior pituitary gland, this compound rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2] This mechanism of action makes it a valuable tool in reproductive biology research for applications such as controlled ovarian hyperstimulation, prevention of premature ovulation in assisted reproduction models, and studies on the hypothalamic-pituitary-gonadal axis. Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.[1]
Mechanism of Action and Signaling Pathway
This compound competitively binds to GnRH receptors on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1][2] The pulsatile release of GnRH from the hypothalamus normally stimulates these receptors, leading to the production of gonadotropins that are essential for follicular development and ovulation.[2]
Below is a diagram illustrating the signaling pathway of GnRH and the inhibitory effect of this compound.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Pharmacokinetic and Dosage Data in Animal Models
The dosage of this compound for in-vivo experiments will vary depending on the animal model, the specific research question, and the desired level of gonadotropin suppression. The following tables summarize available pharmacokinetic and dosage data from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Monkey | Rat |
| Bioavailability (SC) | ~91%[2] | - | - |
| Tmax (SC) | ~1 hour[2] | - | - |
| Elimination Half-life (IV) | ~13 hours[1] | ~5 hours | ~1.35 hours |
| Plasma Protein Binding | ~82% | - | - |
Note: Data for animal models is limited and may vary based on study conditions.
Table 2: Reported Dosages of this compound in In-Vivo Animal Studies
| Animal Model | Dosage Range | Route of Administration | Study Context | Reference |
| Rat | 1, 3, 10 µg/kg/day | Subcutaneous (SC) | Teratogenicity Study | [3] |
| Rat | 0.02, 0.2, 2.0 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study | [3] |
| Rat | 1.4 µg/kg (ED50) | Subcutaneous (SC) | Ovulation Inhibition | [3] |
| Rabbit | 3, 10, 30 µg/kg/day | Subcutaneous (SC) | Teratogenicity Study | [3] |
| Monkey | 0.1, 0.5, 2.5 mg/kg/day | Subcutaneous (SC) | 6-Month Toxicity Study | [3] |
| Mouse | 0.3, 1.0, 3.0, 10.0 mg/kg/day | Subcutaneous (SC) | 3-Month Dose-Finding Study | [3] |
Experimental Protocols
The following are representative protocols for the use of this compound in animal models for reproductive research. It is crucial to optimize these protocols for your specific experimental needs and to adhere to all institutional animal care and use guidelines.
General Preparation of this compound for Injection
The commercially available form of this compound Acetate injection is typically supplied in a sterile, ready-to-use aqueous solution (e.g., 250 mcg/0.5 mL).[2] For animal experiments, it may be necessary to dilute the stock solution to achieve the desired dosage concentration.
Materials:
-
This compound Acetate injection (sterile)
-
Sterile saline (0.9% sodium chloride) or other appropriate sterile vehicle
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required concentration of this compound based on the desired dose (in mg/kg or µg/kg) and the average weight of the animals.
-
Under sterile conditions (e.g., in a laminar flow hood), withdraw the required volume of this compound stock solution.
-
Dilute the this compound stock solution with sterile saline to the final desired concentration.
-
Mix gently by inversion.
-
Store the diluted solution according to the manufacturer's instructions, typically protected from light.
Protocol for Inhibition of Premature Ovulation in a Mouse Model of Controlled Ovarian Hyperstimulation (Representative Protocol)
This protocol describes a method for inducing superovulation in mice while using this compound to prevent a premature LH surge, allowing for the collection of mature oocytes at a specific time point.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or similar strains)
-
Age: 3-4 weeks (prepubertal females)
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound Acetate solution (prepared as in 4.1)
-
Sterile saline
-
Syringes and needles for injection (e.g., 27-30 gauge)
Experimental Workflow Diagram:
Caption: A representative experimental workflow for controlled ovarian hyperstimulation in mice using this compound.
Procedure:
-
Day 1 (Afternoon): Administer Pregnant Mare Serum Gonadotropin (PMSG) at a dose of 5 IU per mouse via intraperitoneal (IP) injection to stimulate follicular development.
-
Day 3 (Morning, approximately 48 hours after PMSG): Administer this compound subcutaneously (SC). The exact dose should be determined in a pilot study, but a starting point based on rat data could be in the range of 1-10 µg/kg.
-
Day 3 (Afternoon, approximately 4-6 hours after this compound): Administer human Chorionic Gonadotropin (hCG) at a dose of 5 IU per mouse via IP injection to trigger ovulation.
-
Day 4 (Morning, approximately 12-16 hours after hCG): Euthanize the mice and collect the oocytes from the oviducts.
Dosage Calculation Example for a 20g Mouse:
-
Desired dose: 5 µg/kg
-
Mouse weight: 20 g = 0.02 kg
-
Total dose per mouse: 5 µg/kg * 0.02 kg = 0.1 µg
-
If the prepared this compound solution is 1 µg/mL, then inject 0.1 mL.
Important Considerations
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dose of this compound for the specific animal model and experimental endpoint.
-
Timing of Administration: The timing of this compound administration relative to the gonadotropin stimulation is critical for its efficacy in preventing a premature LH surge.
-
Animal Welfare: All procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
-
Vehicle Control: A vehicle control group should be included in all experiments to account for any effects of the injection vehicle.
-
Monitoring: Depending on the experimental design, monitoring of hormone levels (LH, FSH, estradiol) and follicular development (via ultrasound or histology) may be necessary.
These application notes are intended to serve as a starting point for researchers. The specific details of the experimental design, including the dosage of this compound, should be carefully considered and optimized for each study.
References
Application Notes and Protocols: Investigating Non-Reproductive Endocrine Pathways with Ganirelix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ganirelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, for the investigation of non-reproductive endocrine pathways. While primarily employed in assisted reproduction technologies, the mechanism of action of this compound presents opportunities for research into its effects on the pituitary-adrenal axis, glucose metabolism, and hormone-dependent diseases such as endometriosis and cancer.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland.[1][2] This binding blocks the action of endogenous GnRH, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] This primary effect on the hypothalamic-pituitary-gonadal (HPG) axis is the basis for its clinical use in preventing premature LH surges during controlled ovarian hyperstimulation.[3][4] However, the presence of GnRH receptors in various non-reproductive tissues suggests broader endocrine implications of GnRH antagonism.[5][6]
Application in Studying the Pituitary-Adrenal Axis
Emerging evidence suggests a potential interaction between the HPG and the hypothalamic-pituitary-adrenal (HPA) axes, with GnRH analogs possibly influencing adrenal steroidogenesis. A study on the GnRH antagonist degarelix in prostate cancer patients demonstrated a significant decrease in adrenal androgens, including DHEA, DHEA-S, and androstenedione, over a 12-month period. This was accompanied by an increase in ACTH, suggesting a compensatory feedback mechanism.[5][6] Furthermore, GnRH receptors have been identified in both normal and tumorous adrenal tissues, and the GnRH antagonist cetrorelix has been shown to inhibit the growth of an adrenocortical cancer cell line, indicating a potential direct effect on adrenal cell function.[6][7] However, a study in boars showed no effect of a GnRH antagonist on cortisol levels.
Quantitative Data Summary: Adrenal Androgen Response to GnRH Antagonist (Degarelix)
| Hormone | Baseline (mean ± SD) | 12 Months (mean ± SD) | Percent Change | p-value |
| DHEA (ng/mL) | 3.6 ± 1.8 | 2.9 ± 1.5 | -19.4% | < 0.05 |
| DHEA-S (μg/dL) | 135 ± 68 | 103 ± 55 | -23.7% | < 0.01 |
| Androstenedione (ng/mL) | 1.2 ± 0.5 | 0.7 ± 0.3 | -41.7% | < 0.001 |
| ACTH (pg/mL) | 25.4 ± 12.1 | 35.6 ± 15.8 | +40.2% | < 0.01 |
Data adapted from a study on the GnRH antagonist Degarelix in prostate cancer patients.[5][6]
Experimental Protocols
In Vitro: Effect of this compound on Adrenal Steroidogenesis
This protocol is designed to assess the direct effects of this compound on cortisol and aldosterone production in a human adrenocortical cell line (e.g., H295R).
-
Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix, and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Once confluent, replace the medium with serum-free medium for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in the presence or absence of a stimulating agent like Angiotensin II (for aldosterone) or Forskolin (for cortisol) for 24-48 hours.
-
Hormone Quantification: Collect the cell culture supernatant. Measure cortisol and aldosterone concentrations using commercially available ELISA or LC-MS/MS kits.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to total protein content in each well. Analyze data using appropriate statistical methods (e.g., ANOVA).
In Vivo: Effect of this compound on the Pituitary-Adrenal Axis in a Rodent Model
This protocol outlines an in vivo study to investigate the effects of this compound on the HPA axis in rats or mice.
-
Animal Model: Use adult male or female Sprague-Dawley rats or C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., saline, subcutaneous injection)
-
This compound (e.g., 0.25 mg/kg, subcutaneous injection, daily for 14 days)
-
-
Hormone Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia at a specific time point to account for diurnal variations in hormone levels. Separate plasma and store at -80°C.
-
Hormone Analysis: Measure plasma concentrations of ACTH, corticosterone (the primary glucocorticoid in rodents), DHEA, and androstenedione using ELISA or LC-MS/MS.
-
Adrenal Gland Analysis: Excise adrenal glands, weigh them, and process for histology or gene expression analysis (e.g., qPCR for steroidogenic enzymes like CYP11A1, CYP17A1, CYP11B1, CYP11B2).
-
Data Analysis: Compare hormone levels and gene expression between the this compound-treated and control groups using t-tests or ANOVA.
Application in Studying Glucose Metabolism
Currently, there is a lack of direct research on the effects of this compound on glucose metabolism and insulin sensitivity. However, the finding that GnRH can stimulate glucose transporter-1 (Glut1) expression and glucose uptake in pituitary gonadotrophs suggests that a GnRH antagonist like this compound could potentially have an inhibitory effect.[8] The following protocols are adapted from established methods to investigate this hypothesis.
Experimental Protocols
In Vitro: Effect of this compound on Glucose Uptake in Adipocytes
This protocol uses the 3T3-L1 adipocyte cell line, a well-established model for studying glucose uptake.[8][9][10][11]
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. To induce differentiation into adipocytes, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) for 48-72 hours, followed by maturation in insulin-containing medium.[10]
-
Treatment: Differentiated adipocytes are serum-starved for 2-4 hours. The cells are then pre-treated with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-24 hours.
-
Glucose Uptake Assay:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate with or without insulin (e.g., 100 nM) for 30 minutes in the continued presence of this compound.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 5-10 minutes.
-
Stop the uptake by washing with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting or fluorescence by a plate reader.
-
-
Data Analysis: Normalize glucose uptake to total protein content. Compare the effects of this compound on basal and insulin-stimulated glucose uptake.
In Vivo: Effect of this compound on Insulin Sensitivity in a Rodent Model
This protocol describes how to assess the impact of this compound on whole-body insulin sensitivity using an insulin tolerance test (ITT) in mice.
-
Animal Model and Treatment: Use adult male C57BL/6 mice. Treat one group with this compound (e.g., 0.25 mg/kg, s.c. daily for 7 days) and a control group with vehicle.
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer an intraperitoneal injection of human insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for glucose disappearance. A higher AUC indicates reduced insulin sensitivity. Compare the AUC between the this compound-treated and control groups.
Application in Endometriosis and Cancer Research
This compound's primary mechanism of suppressing the HPG axis makes it a valuable tool for studying hormone-dependent diseases like endometriosis, breast cancer, and prostate cancer.[4] Additionally, the expression of GnRH receptors on some cancer cells suggests the potential for direct anti-proliferative effects.[5][7][12]
Experimental Protocols
In Vivo: this compound in a Mouse Model of Endometriosis
This protocol is based on the surgical induction of endometriosis in mice.[13][14][15][16][17]
-
Endometriosis Induction:
-
Anesthetize a donor female mouse and perform a hysterectomy.
-
Place the uterus in sterile PBS. Open it longitudinally and cut it into small fragments (e.g., 2x2 mm).
-
Anesthetize recipient female mice. Make a small midline incision in the abdomen.
-
Suture uterine fragments to the peritoneal wall or major blood vessels.
-
Close the incision and allow the mice to recover. Lesions will develop over 2-4 weeks.
-
-
Treatment Groups:
-
Sham-operated control
-
Endometriosis + vehicle
-
Endometriosis + this compound (e.g., 1 mg/kg, s.c. daily)
-
-
Assessment: After a set treatment period (e.g., 2-4 weeks), euthanize the mice.
-
Excise and measure the size and weight of the endometriotic lesions.
-
Process lesions for histology to assess tissue morphology and for qPCR to analyze the expression of genes related to inflammation, proliferation, and angiogenesis.
-
-
Data Analysis: Compare lesion size, weight, and gene expression between the treatment and control groups.
In Vivo: this compound in a Breast Cancer Xenograft Model
This protocol describes the use of this compound in a nude mouse model with implanted human breast cancer cells (e.g., MCF-7, an estrogen receptor-positive cell line).[2][18][19][20]
-
Cell Culture and Implantation:
-
Culture MCF-7 cells in appropriate media.
-
Inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of female athymic nude mice.
-
Supplement mice with an estrogen pellet to support tumor growth.
-
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Control (vehicle)
-
This compound (e.g., 10 mg/kg, s.c. every 3 days)
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
-
Excise and weigh the tumors.
-
Analyze tumors for markers of proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Measure serum estradiol levels to confirm HPG axis suppression.
-
-
Data Analysis: Plot tumor growth curves and compare final tumor weights and biomarker expression between groups.
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the mechanism of suppressed steroidogenesis during androgen deprivation therapy of prostate cancer patients using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A gonadotropin-releasing hormone antagonist reduces serum adrenal androgen levels in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH antagonist treatment of malignant adrenocortical tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabonline.in [jabonline.in]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma membrane expression of GnRH receptors: regulation by antagonists in breast, prostate, and gonadotrope cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of metformin and this compound on subcutaneous endometriosis in a mouse model of autophagy-related cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model of endometriosis mimicking the natural spread of invasive endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. ijwhr.net [ijwhr.net]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. dovepress.com [dovepress.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Ganirelix Stability and Storage in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability profile of Ganirelix and detailed protocols for its proper storage and handling in a laboratory environment. The information is intended to guide researchers in maintaining the integrity of this compound for experimental use and in developing stability-indicating analytical methods.
Introduction to this compound
This compound is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1] This mechanism of action makes this compound a crucial component in controlled ovarian stimulation protocols for in vitro fertilization (IVF), where it is used to prevent premature LH surges.[2]
Recommended Storage Conditions
Proper storage is critical to maintain the stability and efficacy of this compound. Based on manufacturer recommendations and regulatory monographs, the following conditions should be adhered to:
-
Temperature: this compound acetate injection should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1][3][4] Do not freeze.[2]
-
Light: The product should be protected from light.[1][3][4] Store in the original packaging until use.[2]
-
Formulation: this compound is typically supplied as a sterile, ready-to-use aqueous solution in pre-filled syringes.[3][4] The solution is clear and colorless, with a pH of approximately 5.0.[3][4]
Stability Profile of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Such studies expose the drug to stress conditions like acid, base, oxidation, heat, and light.
Summary of Forced Degradation Studies
Quantitative data from forced degradation studies on this compound are summarized in the table below. It is important to note that experimental conditions can influence degradation outcomes, leading to some variability in reported results.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | Stable | Ummiti et al., 2021[5][6] |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 18.1% | ResearchGate Publication[7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 15 minutes | 80°C | Labile | Ummiti et al., 2021[5][6] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 22.4% | ResearchGate Publication[7] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 60°C | Stable | Ummiti et al., 2021[5][6] |
| Thermal Degradation | Dry Heat | 30 days | 60°C | Labile | Ummiti et al., 2021[5][6] |
| Photolytic Degradation | UV Light (254 nm) & Visible Light | 7 days | Ambient | Stable | Ummiti et al., 2021[5][6] |
Note on conflicting data: One study reported this compound to be stable under acidic hydrolysis (0.1 M HCl at 80°C for 2 hours)[5][6], while another indicated significant degradation (18.1%) under acidic conditions[7]. This discrepancy may arise from differences in the specific acid used, its concentration, temperature, or duration of exposure. Researchers should consider these factors when designing their own stability studies. The more recent and detailed study by Ummiti et al. (2021) provides specific conditions under which this compound was found to be stable to acid.
Degradation Pathways
LC-MS/MS analysis has identified several degradation products of this compound. Under stress conditions, this compound has been shown to be labile to thermal and alkaline hydrolytic stress.[5][6] The primary degradation products identified include diastereomers of this compound, a deamination product, and a product resulting from the insertion of a new amino acid residue.[5][6]
Experimental Protocols
The following protocols provide a framework for conducting stability testing of this compound in a laboratory setting. These are based on published stability-indicating methods.
Protocol for Forced Degradation of this compound
This protocol outlines the steps for subjecting this compound to various stress conditions to induce degradation.
Materials:
-
This compound Acetate Injection
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Water bath or oven capable of maintaining 60°C and 80°C
-
Photostability chamber
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC grade water, acetonitrile, and other necessary reagents for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 0.5 mg/mL).
-
Acid Hydrolysis: To an aliquot of the this compound stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture in a water bath at 80°C for 2 hours. After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: To another aliquot of the this compound stock solution, add an equal volume of 0.1 M NaOH. Incubate the mixture in a water bath at 80°C for 15 minutes. After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the this compound stock solution, add an equal volume of 3% H₂O₂. Store the solution at 60°C for 1 hour.
-
Thermal Degradation: Place a sample of the this compound stock solution in an oven maintained at 60°C for 30 days.
-
Photolytic Degradation: Expose a sample of the this compound stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: A control sample of the this compound stock solution should be stored at the recommended storage conditions (25°C, protected from light) for the duration of the study.
-
Analysis: Following the stress treatments, dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 2.6 µm particle size)[5][6]
-
Mobile Phase A: A buffer solution containing a hydrophilic ion pair, such as sodium perchlorate at a concentration of less than 0.04 M.[5][6]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
-
Flow Rate: Approximately 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
LC-MS/MS Method for Degradation Product Identification
This method is used to identify the chemical structures of the degradation products observed in the HPLC analysis.
LC Conditions:
-
Use the same HPLC method as described above to separate the degradation products.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or a similar high-resolution mass spectrometer.
-
Scan Mode: Full scan MS and product ion scan (MS/MS) modes.
-
Collision Energy: Optimize to obtain informative fragment ions for structural elucidation.
Data Analysis:
-
Determine the accurate mass of the parent ions of the degradation products.
-
Analyze the fragmentation patterns in the MS/MS spectra to propose the chemical structures of the degradation products.
Visualizations
Signaling Pathway of GnRH and its Inhibition by this compound
Caption: GnRH signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for this compound stability testing.
References
- 1. drugs.com [drugs.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Establishment of validated stability indicating purity method based on the stress degradation behavior of gonadotropin-releasing hormone antagonist (this compound) in an injectable formulation using HPLC and LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Ganirelix in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganirelix, a synthetic decapeptide, is a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary clinical application is in assisted reproduction technologies to prevent premature luteinizing hormone (LH) surges.[3][4] However, emerging research has highlighted its potential utility in oncology. GnRH receptors are expressed not only in the pituitary gland but also on the surface of various cancer cells, including those of the prostate, breast, ovary, and endometrium.[5][6] This expression opens a therapeutic window for the direct application of GnRH analogs in cancer treatment. This document provides detailed application notes and protocols for the use of this compound in cancer research models, summarizing its mechanism of action, effects on cancer cells, and methodologies for in vitro and in vivo studies.
Mechanism of Action in Cancer Cells
In contrast to its well-established antagonistic effect on GnRH receptors in the pituitary gland, which follows a Gαq/phospholipase C pathway, this compound and other GnRH antagonists can exhibit agonist-like, anti-proliferative effects on cancer cells.[5][7] This paradoxical action is attributed to the coupling of GnRH receptors on tumor cells to a Gαi-mediated intracellular signaling pathway.[5][7]
Activation of the Gαi pathway by this compound in cancer cells initiates a signaling cascade that involves the activation of phosphotyrosine phosphatases (PTPs). These PTPs can counteract the mitogenic signals transduced by growth factor receptors, such as the epidermal growth factor receptor (EGFR), by dephosphorylating them and inhibiting downstream pathways like the MAPK/ERK and PI3K/AKT pathways.[3] This ultimately leads to a reduction in cell proliferation.[3]
Furthermore, this compound has been shown to induce apoptosis in cancer cells. This pro-apoptotic effect is mediated through the activation of stress-activated protein kinase (SAPK) pathways, leading to the activation of caspases, key executioners of apoptosis.[7] Studies have indicated the involvement of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase-3/7. The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) protein expression also plays a crucial role in this process. Additionally, this compound can influence the cell cycle by upregulating cell cycle inhibitors such as p21 and p27, leading to cell cycle arrest.
Caption: this compound signaling in cancer cells.
In Vitro Applications
Data Summary
The following table summarizes the observed in vitro effects of this compound and its analogs on various cancer cell lines.
| Cell Line(s) | Cancer Type | Compound | Concentration | Incubation Time | Observed Effects | Reference(s) |
| Endometrioid Adenocarcinoma (Grade I-III) | Endometrial Cancer | This compound | 1 µmol/L | 24, 48, 72 hours | Inhibition of cell proliferation, Induction of apoptosis | [7] |
| LNCaP, C4-2B MDVR, CWR22Rv1 | Prostate Cancer | Degarelix (GnRH antagonist) | Not specified | Not specified | Significant reduction in cell viability | [8] |
| BPH-1 | Benign Prostatic Hyperplasia | This compound | Not specified | Not specified | Antiproliferative effects | [7] |
| JEG-3 | Choriocarcinoma | This compound | Not specified | Not specified | Antiproliferative effects | [7] |
| DU145, PC3 | Prostate Cancer | Ozarelix (GnRH antagonist) | Not specified | Not specified | Antiproliferative effects, G2/M cell cycle arrest, Caspase-8 and -3 activation | [9] |
Experimental Protocols
This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
BrdU Labeling Reagent (e.g., 10 mM stock solution)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the anti-BrdU antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
Caption: Workflow for BrdU cell proliferation assay.
This protocol describes the detection of apoptosis-induced DNA fragmentation in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled nucleotides)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caption: Workflow for TUNEL apoptosis assay.
In Vivo Applications
Data Summary
The following table summarizes the in vivo effects of GnRH antagonists in animal models of cancer. While specific data for this compound is limited, studies with other GnRH antagonists like Degarelix provide valuable insights.
| Animal Model | Cancer Type | Compound | Dosage & Administration | Treatment Duration | Observed Effects | Reference(s) |
| SCID mice with VCaP xenografts | Prostate Cancer | Degarelix | Not specified | 4 weeks | Tumor growth suppression (67% of leuprolide-treated group) | [8] |
Experimental Protocols
This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at the desired dosage and schedule. The control group should receive a vehicle control.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Workflow for a xenograft tumor model study.
Conclusion
This compound presents a promising avenue for cancer research due to its direct anti-tumor effects on GnRH receptor-expressing cancer cells. Its ability to inhibit proliferation and induce apoptosis through a Gαi-mediated signaling pathway offers a distinct mechanism of action compared to its hormonal effects at the pituitary level. The provided protocols serve as a foundation for researchers to investigate the potential of this compound in various cancer models. Further research is warranted to establish optimal dosing and treatment regimens and to explore its efficacy in combination with other anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ganirelix in Studying Premature Luteinization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature luteinization (PL) is characterized by a premature surge of luteinizing hormone (LH) during the follicular phase of the ovarian cycle, leading to an untimely increase in progesterone. This can adversely affect follicular development, oocyte quality, and endometrial receptivity. Ganirelix, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors on the pituitary gonadotroph, leading to a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action makes this compound a valuable tool for studying the impact of premature LH surges and subsequent luteinization in controlled animal models. These application notes provide an overview of experimental models of premature luteinization and protocols for the use of this compound in such studies.
Mechanism of Action of this compound
This compound competitively binds to GnRH receptors in the anterior pituitary gland, preventing endogenous GnRH from inducing the synthesis and release of LH and FSH.[1] Unlike GnRH agonists, which cause an initial stimulatory flare-up of gonadotropins, this compound induces an immediate and reversible suppression.[1] This rapid onset of action allows for precise control over the timing of the LH surge, making it an ideal instrument for investigating the physiological consequences of premature luteinization.
Animal Models of Premature Luteinization
The study of premature luteinization in a controlled manner requires reliable animal models that mimic the key hormonal and ovarian characteristics of this condition. Below are potential models that can be employed.
Gonadotropin-Induced Premature Luteinization in Rodents
This model aims to induce a premature LH surge and subsequent luteinization through the administration of exogenous gonadotropins.
Principle: Immature or adult female rodents are first stimulated with pregnant mare serum gonadotropin (PMSG) to promote follicular development. Subsequently, a premature LH surge is induced by administering a GnRH agonist or a low dose of human chorionic gonadotropin (hCG) before the follicles reach full maturity.
Suggested Animal Model: Immature female Sprague-Dawley rats (21-25 days old) or C57BL/6 mice (3-4 weeks old).
Genetic Mouse Model of Premature Luteinization
A conditional knockout of the Smad4 gene in ovarian granulosa cells (Smad4 cKO) results in a phenotype of premature luteinization.
Principle: Smad4 is a key intracellular mediator of transforming growth factor-β (TGFβ) signaling. In Smad4 cKO mice, granulosa cells exhibit an abnormal expression of luteal markers and undergo precocious luteinization in response to gonadotropin stimulation with PMSG.[3]
Animal Model: Amhr2cre/+;Smad4Flox/− female mice.
GnRH Agonist-Induced Premature LH Surge in Larger Animal Models
This model has been described in cattle and can be adapted for other species.
Principle: Following estrus synchronization and follicular wave emergence, a GnRH agonist is administered when the dominant follicle is still immature (e.g., 10 mm in diameter in cattle).[4][5] This induces an LH surge and ovulation of an immature follicle, leading to suboptimal luteal function.[4][5]
Animal Model: Beef or dairy cows. This principle could potentially be adapted for non-human primate models.
Experimental Protocols
Below are detailed protocols for inducing premature luteinization and for the use of this compound in these models.
Protocol 1: Induction of Premature Luteinization in Rats and Rescue with this compound
Objective: To induce a premature LH surge and luteinization in immature female rats and to assess the efficacy of this compound in preventing this phenomenon.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Gonadotropin-Releasing Hormone (GnRH) agonist (e.g., Leuprolide Acetate)
-
This compound Acetate
-
Saline solution (0.9% NaCl)
-
Assay kits for LH, Progesterone, and Estradiol
Procedure:
-
Follicular Stimulation: On day 23 of age, administer a subcutaneous (s.c.) injection of PMSG (e.g., 10 IU in 0.1 mL saline) to all rats to stimulate follicular development.
-
Induction of Premature LH Surge (Control Group): 48 hours after PMSG administration, administer a s.c. injection of a GnRH agonist (e.g., 40 µg of LHRHa) to induce a premature LH surge.[6]
-
This compound Treatment Group:
-
Administer a s.c. injection of this compound at a specified dose (see dose-finding recommendations below) 47 hours after PMSG administration (1 hour before the GnRH agonist).
-
48 hours after PMSG, administer the same dose of GnRH agonist as the control group.
-
-
Sham Control Group: Administer saline injections instead of PMSG and GnRH agonist.
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at 0, 2, 4, 8, and 24 hours after GnRH agonist administration for hormonal analysis (LH, Progesterone, Estradiol).
-
At 24 or 48 hours post-GnRH agonist injection, euthanize the animals and collect ovaries for histological analysis.
-
-
Histological Analysis: Fix ovaries in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess follicular development, oocyte health, and the presence of luteinized follicles.
Dose-Finding for this compound in Rodents: A dose-finding study is recommended. Based on primate and human studies, a starting point for subcutaneous administration in rats could be in the range of 0.1 to 1 mg/kg.
Protocol 2: Utilizing the Smad4 cKO Mouse Model to Study this compound Effects
Objective: To characterize the effect of this compound on the progression of premature luteinization in a genetic mouse model.
Materials:
-
Amhr2cre/+;Smad4Flox/− female mice (3 weeks old) and control littermates (Smad4Flox/−)
-
PMSG
-
This compound Acetate
-
Saline solution (0.9% NaCl)
-
Assay kits for LH, Progesterone, and Estradiol
Procedure:
-
Hormonal Stimulation: Administer a s.c. injection of PMSG (e.g., 5 IU in 0.1 mL saline) to both Smad4 cKO and control mice to stimulate follicular development.
-
This compound Administration:
-
Treatment Group: Administer a s.c. injection of this compound (dose to be determined, e.g., 0.25 mg/kg) to a cohort of Smad4 cKO and control mice 44 hours after PMSG.
-
Control Group: Administer a saline injection to a cohort of Smad4 cKO and control mice 44 hours after PMSG.
-
-
Sample Collection:
-
Collect blood and ovarian tissues at 48 hours post-PMSG injection.
-
Analyze serum for LH, progesterone, and estradiol levels.
-
Process ovaries for histological examination to assess the degree of luteinization.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Hormonal Profiles Following Induced Premature Luteinization in Rats
| Treatment Group | Time Post-GnRH Agonist | Serum LH (ng/mL) | Serum Progesterone (ng/mL) | Serum Estradiol (pg/mL) |
| Control (PL Induced) | 0 hr | |||
| 2 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| This compound + PL Induction | 0 hr | |||
| 2 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| Sham Control | 0 hr | |||
| 2 hr | ||||
| 4 hr | ||||
| 8 hr | ||||
| 24 hr |
Table 2: Ovarian and Follicular Characteristics in Rats
| Treatment Group | Number of Corpora Lutea | Number of Preovulatory Follicles (>400µm) | Number of Atretic Follicles | Oocyte Maturation Rate (%) |
| Control (PL Induced) | ||||
| This compound + PL Induction | ||||
| Sham Control |
Visualizations
Signaling Pathway of Premature Luteinization and this compound Action
Caption: GnRH from the hypothalamus stimulates the pituitary to release LH and FSH. High estradiol from developing follicles can trigger a premature LH surge, leading to premature luteinization and progesterone production. This compound blocks the GnRH receptor on the pituitary, preventing the LH surge.
Experimental Workflow for Studying this compound in a Rodent Model of Premature Luteinization
Caption: Workflow for inducing premature luteinization (PL) in rats and testing the efficacy of this compound.
Conclusion
The protocols and models described provide a framework for utilizing this compound as a research tool to investigate the mechanisms and consequences of premature luteinization. By inducing a premature LH surge in a controlled manner and observing the effects of its prevention with this compound, researchers can gain valuable insights into the pathophysiology of this condition and explore potential therapeutic interventions. The rapid and reversible action of this compound makes it particularly well-suited for dissecting the temporal relationships between hormonal fluctuations and ovarian responses during the follicular phase.
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and the prevention of premature luteinizing hormone surges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Influence of premature induction of a luteinizing hormone surge with gonadotropin-releasing hormone on ovulation, luteal function, and fertility in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ganirelix
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganirelix is a synthetic decapeptide and a gonadotropin-releasing hormone (GnRH) antagonist used to prevent premature ovulation in women undergoing fertility treatments. Ensuring the purity, stability, and quality of this compound is critical for its safety and efficacy. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the detection of its related substances and degradation products.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with a C18 column to separate this compound from its process-related impurities and potential degradants. The separation is achieved using a gradient elution program with a mobile phase consisting of an aqueous salt solution and an acetonitrile-water mixture. Detection is performed using an ultraviolet (UV) detector, which allows for the accurate quantification of this compound and its related substances. The method is designed to be stability-indicating, meaning it can effectively resolve degradation products from the intact active pharmaceutical ingredient (API) under various stress conditions.[1][2]
Experimental Protocols
Instrumentation and Materials
Table 1: Reagents and Materials
| Item | Specification |
|---|---|
| This compound Acetate | Reference Standard |
| Ammonium Sulfate | HPLC Grade |
| Sodium Perchlorate | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Phosphoric Acid | Analytical Grade |
| Water | HPLC Grade or Milli-Q |
| 0.45 µm Membrane Filter | For mobile phase filtration |
Preparation of Solutions
a) Mobile Phase A (Aqueous Buffer)
-
Weigh and dissolve 13.2 g of ammonium sulfate and 5.1 g of sodium perchlorate in 1000 mL of HPLC-grade water.[2]
-
Adjust the pH of the solution to 2.1 using phosphoric acid.[3]
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
b) Mobile Phase B (Organic)
-
Mix acetonitrile and HPLC-grade water in a 1:1 (v/v) ratio.[3]
-
Adjust the pH of the solution to 2.1 using phosphoric acid.[3]
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
c) Sample Diluent
-
Prepare a 35% (v/v) acetonitrile in water solution.[3]
d) Test Solution Preparation (Assay and Impurities)
-
Accurately weigh approximately 21 mg of this compound Acetate raw material.[3]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a final concentration of about 0.2-0.5 mg/mL.[3]
-
Mix thoroughly. This solution is used as the Test Solution.
e) Reference Solution Preparation (for Impurity Analysis)
-
Pipette 1.0 mL of the Test Solution into a 100 mL volumetric flask.
-
Dilute to volume with the Sample Diluent and mix thoroughly.[3][4]
-
This solution represents a 1.0% concentration relative to the Test Solution and serves as the reference for quantifying impurities.[2]
Chromatographic Conditions
The analysis is performed using an HPLC system equipped with a UV detector and a gradient pump.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Waters XBridge™ BEH130 C18, 3.5 µm, 4.6 x 150 mm (or equivalent)[3] |
| Mobile Phase | A: 100mM Ammonium Sulfate, 25mM Sodium Perchlorate, pH 2.1[3] B: Acetonitrile:Water (1:1), pH 2.1[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 45 °C[3] |
| Detection Wavelength | 210 nm[3] or 220 nm[2] |
| Injection Volume | 10 µL[4] |
| Run Time | 60 minutes[3] |
Table 3: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 55 | 45 |
| 35 | 30 | 70 |
| 45 | 15 | 85 |
| 50 | 15 | 85 |
| 51 | 55 | 45 |
| 60 | 55 | 45 |
This gradient is based on the procedure outlined in patent WO2017114414A1.[3]
System Suitability and Data Analysis
a) System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the Reference Solution five or six times.
-
The Relative Standard Deviation (RSD) for the peak area of this compound should not be more than 5.0%.[3]
-
In a chromatogram from the Test Solution, the resolution between the this compound peak and any adjacent impurity peak should be greater than 1.5.[1][2]
b) Data Analysis The content of related substances in the this compound sample is calculated using a principal component self-contrast method.[4] The percentage of each impurity is determined by comparing the area of each impurity peak in the Test Solution chromatogram to the area of the this compound peak in the Reference Solution chromatogram (which represents 1.0%).
Visualizations
References
- 1. Establishment of validated stability indicating purity method based on the stress degradation behavior of gonadotropin-releasing hormone antagonist (this compound) in an injectable formulation using HPLC and LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017114414A1 - Method for detecting this compound acetate - Google Patents [patents.google.com]
- 4. CN112730703A - Method for detecting substances related to this compound acetate injection - Google Patents [patents.google.com]
Application Notes and Protocols for Ganirelix in Estrous Cycle Synchronization of Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of the estrous cycle is a critical procedure in biomedical research involving animal models. It allows for timed breeding, precise scheduling of experimental procedures, and the generation of age-matched cohorts, thereby reducing variability and improving the statistical power of studies. Ganirelix, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively blocks GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] Unlike GnRH agonists that cause an initial "flare-up" of gonadotropin release, this compound provides immediate suppression, offering a potentially more controlled and efficient method for estrous cycle manipulation.[1]
These application notes provide an overview of the mechanism of action of this compound and present detailed, species-specific proposed protocols for its use in the synchronization of estrous cycles in common research animals. It is important to note that while the use of GnRH agonists and other hormones for estrous synchronization is well-established, specific, validated protocols for this compound are not widely published for many research animal species. The following protocols are based on the established principles of reproductive physiology, preclinical data on this compound and other GnRH antagonists, and existing synchronization regimens. Dosages and timings provided are starting points and may require optimization for specific strains and experimental conditions.
Mechanism of Action: GnRH Antagonism
The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH. These gonadotropins, in turn, regulate follicular development, ovulation, and corpus luteum function in the ovaries. This compound competitively binds to and blocks the GnRH receptors on the pituitary gonadotrophs. This blockade prevents endogenous GnRH from exerting its effects, leading to a rapid decrease in LH and FSH levels.[1][2] This suppression of gonadotropins prevents follicular maturation and the LH surge that triggers ovulation, allowing for precise control over the timing of the estrous cycle. The effect of this compound is reversible upon discontinuation of treatment, with pituitary function typically returning to baseline within 48 hours.[1]
Figure 1: Simplified signaling pathway of GnRH and the inhibitory action of this compound.
General Experimental Workflow for Estrous Synchronization
The general workflow for utilizing this compound for estrous cycle synchronization involves a period of hormonal treatment to suppress and reset the natural cycle, followed by the induction of a synchronized estrus and ovulation.
Figure 2: Generalized experimental workflow for this compound-based estrous synchronization.
Species-Specific Protocols
Rodents (Mice and Rats)
Estrous synchronization in rodents is commonly achieved using the Whitten effect (male pheromone exposure) or hormonal methods involving prostaglandins and progestins.[3][4][5] The use of a GnRH antagonist like this compound offers a more precise and potentially more effective alternative. Preclinical studies in rats have shown that this compound can effectively inhibit ovulation.[6]
Proposed Protocol for Mice and Rats:
This protocol is adapted from established progestin and prostaglandin-based methods, with this compound replacing or supplementing the progestin to ensure complete suppression of endogenous gonadotropin activity.[3][4][7][8]
| Parameter | Protocol Details |
| Animal Model | Adult female mice or rats with regular estrous cycles. |
| Objective | To synchronize estrus for timed mating and generation of timed-pregnant females. |
| Materials | - this compound Acetate solution- Progesterone (optional, for enhanced suppression)- Equine Chorionic Gonadotropin (eCG) or Pregnant Mare Serum Gonadotropin (PMSG)- Human Chorionic Gonadotropin (hCG) or a GnRH agonist (for ovulation induction)- Sterile saline for dilution- Syringes and needles for subcutaneous (SC) or intraperitoneal (IP) injection |
| Acclimation | House females individually or in groups away from male mice for at least one week prior to the start of the protocol. |
| Procedure | Day 1-5: Administer this compound subcutaneously once daily. A starting dose of 0.3-1.0 mg/kg can be considered, based on preclinical toxicity studies.[6] For enhanced suppression, co-administration of progesterone (e.g., 3 µg per mouse) on Day 1 can be tested.[7][8]Day 6: No treatment (washout period).Day 7 (AM): Administer eCG/PMSG (e.g., 5 IU, IP) to stimulate follicular development.Day 9 (PM): Administer hCG (e.g., 5 IU, IP) or a GnRH agonist to induce ovulation approximately 48 hours after eCG/PMSG.Mating: Pair females with stud males immediately after hCG/GnRH agonist administration. Check for vaginal plugs the following morning (Day 10). |
| Monitoring | Vaginal cytology can be performed daily from Day 7 to confirm the proestrus and estrus stages. |
Quantitative Data Summary (Existing Rodent Protocols):
| Hormone/Method | Dose | Efficacy (Estrus Synchronization) | Reference |
| Cloprostenol + Progesterone | 0.5 µg Cloprostenol (2 doses) + 3 µg Progesterone (1 dose) | ~100% respond within 48h | [7] |
| Prostaglandin F2α (PGF) | 0.5 µg Cloprostenol | Significantly increased mating rate | [3][4][8] |
| LH-RH agonist | 25 µ g/rat implant | 90-95% synchronized estrus 4 days after implant removal | [9] |
Rabbits
Synchronization of estrus in rabbits often involves hormonal treatments with GnRH agonists or gonadotropins like eCG, or management practices such as doe-litter separation.[10][11][12] A GnRH antagonist protocol could offer a more controlled alternative to these methods.
Proposed Protocol for Rabbits:
| Parameter | Protocol Details |
| Animal Model | Adult female rabbits (does). |
| Objective | To synchronize ovulation for artificial insemination (AI). |
| Materials | - this compound Acetate solution- eCG/PMSG- GnRH agonist (e.g., Buserelin) or hCG for ovulation induction- Sterile saline for dilution- Syringes and needles for SC injection |
| Procedure | Day 1-4: Administer this compound subcutaneously once daily. A starting dose range of 0.1-0.5 mg/kg is proposed, based on preclinical data in other species and the need to ensure complete LH suppression.Day 5: No treatment (washout period).Day 6: Administer eCG/PMSG (e.g., 20-25 IU) to stimulate follicular development.[10]Day 8: Perform artificial insemination and immediately administer a GnRH agonist or hCG to induce ovulation. |
| Monitoring | Receptivity to mating can be assessed prior to AI. Pregnancy can be confirmed by ultrasound or palpation at a later stage. |
Quantitative Data Summary (Existing Rabbit Protocols):
| Hormone/Method | Dose | Efficacy | Reference |
| eCG | 25 IU | Increased fertility in multiparous does | [10] |
| Gonadorelin + PMSG | 20 µg Gonadorelin + 25 IU PMSG | Higher mating acceptance rate (98.1%) | |
| Doe-litter separation | 24-48 hours | Increased fertility, comparable to eCG | [10] |
Swine
Estrus synchronization in swine is well-established using progestins (e.g., altrenogest), GnRH agonists, and prostaglandins.[13][14] The choice of protocol often depends on whether the animals are prepubertal gilts, cycling gilts, or weaned sows. A GnRH antagonist like this compound could be particularly useful in protocols for cycling gilts and sows to precisely control the timing of ovulation.
Proposed Protocol for Cycling Gilts and Sows:
This protocol is based on the principle of extending the luteal phase, similar to progestin-based treatments, but with the rapid and reversible action of a GnRH antagonist.
| Parameter | Protocol Details |
| Animal Model | Cycling gilts or weaned sows. |
| Objective | To synchronize estrus for fixed-time artificial insemination (FTAI). |
| Materials | - this compound Acetate solution- Prostaglandin F2α (PGF2α) or an analog (e.g., cloprostenol)- eCG/PMSG (optional, for anestrous sows)- GnRH agonist or hCG for ovulation induction- Sterile saline for dilution- Syringes and needles for intramuscular (IM) or SC injection |
| Procedure | Day 1-10: Administer this compound daily. A starting dose of 0.1-0.5 mg/kg is suggested, requiring further dose-finding studies.Day 11: Administer a luteolytic dose of PGF2α to ensure regression of any existing corpora lutea.Day 12: No treatment (washout).Day 13 (PM): Administer eCG/PMSG (if needed to stimulate follicular growth, particularly in sows with potential anestrus).Day 15 (AM): Administer a GnRH agonist (e.g., Lecirelin 25 µg) or hCG to induce ovulation.[15][16]Day 16 (AM): Perform a single fixed-time AI 24-30 hours after the ovulatory stimulus.[15] |
| Monitoring | Observation for signs of estrus can be performed from Day 13 onwards, although the goal is FTAI. |
Quantitative Data Summary (Existing Swine Protocols):
| Hormone/Method | Duration/Dose | Efficacy (Estrus Synchronization) | Reference |
| Altrenogest (Matrix®) | 14 days feeding | Estrus 4-9 days after withdrawal | [13][14] |
| GnRH agonist (Lecirelin) | 25 µg at estrus onset | Reduced interval from estrus to ovulation | [15][16] |
| Weaning | - | 90-95% of sows in estrus within 10 days | [13] |
Sheep and Goats
Synchronization of estrus in small ruminants is commonly achieved with progestogen-releasing intravaginal devices (e.g., CIDRs), prostaglandins, and gonadotropins (eCG).[17] Protocols combining GnRH agonists with these hormones have also been developed.[17] A GnRH antagonist could offer a more precise alternative to progestogens for suppressing the cycle.
Proposed Protocol for Sheep and Goats:
This protocol is adapted from GnRH agonist-progestin combination protocols.
| Parameter | Protocol Details |
| Animal Model | Cycling ewes or does. |
| Objective | To synchronize estrus and ovulation for timed AI or natural mating. |
| Materials | - this compound Acetate solution- Prostaglandin F2α (PGF2α) or an analog- eCG/PMSG- Sterile saline for dilution- Syringes and needles for IM or SC injection |
| Procedure | Day 0: Administer this compound (proposed starting dose 0.1-0.5 mg/kg).Day 1-6: Continue daily this compound administration.Day 7: Administer a luteolytic dose of PGF2α and the final dose of this compound.Day 9: Administer eCG (e.g., 300-500 IU) to stimulate follicular development and ovulation.Day 10-11: Monitor for estrus and perform AI or introduce rams/bucks for natural mating. |
| Monitoring | Estrus detection using a teaser male is recommended starting 24 hours after eCG administration. |
Quantitative Data Summary (Existing Sheep & Goat Protocols):
| Hormone/Method | Duration/Dose | Efficacy (Estrus Synchronization) | Reference |
| Progestogen + eCG | 10-14 days + 300-500 IU eCG | High estrus response (e.g., 76-80% with eCG) | [17][18] |
| PGF2α (2 doses) | 7-9 days apart (ewes), 11-13 days apart (does) | Effective in cycling animals | [17] |
| GnRH + Progestagen + PGF2α | GnRH on day 0, Progestagen for 5 days, PGF2α on day 5 | Improved lambing rate and fecundity |
Canines and Felines
Manipulation of the estrous cycle in dogs and cats is less common in a research setting compared to other species but can be important for specific reproductive studies. Protocols often involve the use of GnRH agonists (e.g., Deslorelin implants) or progestins.[19][20][21] The use of a GnRH antagonist like this compound is not well-documented in these species for estrous synchronization. The following are highly speculative protocols that would require significant dose-finding and safety studies.
Proposed Exploratory Protocol for Dogs:
| Parameter | Protocol Details |
| Animal Model | Anestrous or diestrous bitches. |
| Objective | To suppress the cycle for subsequent induction of a synchronized estrus. |
| Materials | - this compound Acetate solution- Cabergoline (prolactin inhibitor)- eCG/PMSG- hCG or GnRH agonist |
| Procedure | Phase 1: Suppression (starting in anestrus/diestrus): Administer this compound daily for 14-21 days. A starting dose of 0.1-0.5 mg/kg is proposed for initial studies.Phase 2: Induction: After a washout period of 2-3 days, begin a protocol for estrus induction. This could involve the use of Cabergoline to lower prolactin levels, followed by eCG and then hCG or a GnRH agonist to induce ovulation. |
| Monitoring | Vaginal cytology and serum progesterone levels should be monitored to assess the stage of the cycle and the response to treatment. |
Proposed Exploratory Protocol for Cats:
| Parameter | Protocol Details |
| Animal Model | Cycling queens. |
| Objective | To suppress and synchronize estrus for timed mating. |
| Materials | - this compound Acetate solution- eCG/PMSG- hCG or GnRH agonist |
| Procedure | Day 1-7: Administer this compound daily to suppress follicular development (proposed starting dose 0.1-0.5 mg/kg).Day 8: No treatment (washout).Day 9: Administer eCG/PMSG to stimulate a new follicular wave.Day 11-12: Induce ovulation with hCG or a GnRH agonist and allow mating. |
| Monitoring | Observation of estrous behavior (vocalization, lordosis) and vaginal cytology. |
Quantitative Data Summary (Existing Canine & Feline Protocols):
| Hormone/Method | Species | Application | Efficacy | Reference |
| Deslorelin (GnRH agonist) | Dogs | Estrus suppression (off-label) | Initial stimulation followed by suppression | [21] |
| Megestrol Acetate (progestin) | Dogs | Estrus postponement | 92-98% effective | [21] |
| GnRH agonists | Cats | Estrus suppression | Effective for blocking cyclicity | |
| Megestrol Acetate (ultra-low dose) | Cats | Estrus suppression | Effective in 27/28 queens | [22] |
Conclusion
This compound, as a potent GnRH antagonist, holds significant promise for the precise and efficient synchronization of estrous cycles in a variety of research animal models. Its rapid and reversible action, without the initial stimulatory phase characteristic of GnRH agonists, presents a theoretical advantage for controlled studies. The protocols outlined in these application notes are intended to serve as a starting point for researchers. Significant optimization of dosages, treatment durations, and combinations with other reproductive hormones will be necessary to develop validated, species- and strain-specific synchronization regimens. Further research is warranted to fully explore the potential of this compound in advancing reproductive management in the context of biomedical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. operamedphys.org [operamedphys.org]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A new method for induction and synchronization of oestrus and fertile ovulations in mice by using exogenous hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormonal Induction and Synchronization of Estrus in Mice | Opera Medica et Physiologica [operamedphys.org]
- 9. Synchronization of oestrus in adult female rats by utilizing the paradoxical effects of an LH-RH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oestrus synchronisation of rabbit does at early post-partum by doe-litter separation or ECG injection: Reproductive parameters and endocrine profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. ejap.journals.ekb.eg [ejap.journals.ekb.eg]
- 13. ansci.wisc.edu [ansci.wisc.edu]
- 14. Synchronization of estrus in swine - Pork Information Gateway [porkgateway.org]
- 15. cbra.org.br [cbra.org.br]
- 16. Induction and synchronization of ovulation in sows using a Gonadotropin-releasing Hormone Analog (Lecirelin) [animal-reproduction.org]
- 17. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 18. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
- 20. Reproductive use of the GnRH in cats and dogs. | Semantic Scholar [semanticscholar.org]
- 21. View of Estrous cycle manipulation in dogs | Clinical Theriogenology [clinicaltheriogenology.net]
- 22. Efficacy, safety and interval from end of treatment to estrus in cats treated with an ultra-low dose megestrol acetate protocol for suppression of reproductive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ganirelix to Investigate the Role of LH Surges in Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ganirelix, a potent and selective gonadotropin-releasing hormone (GnRH) antagonist, as a tool to investigate the multifaceted roles of the luteinizing hormone (LH) surge in key physiological events such as ovulation, oocyte maturation, and luteinization. By reversibly blocking the GnRH receptor, this compound offers a precise method to inhibit the endogenous LH surge, thereby creating a valuable experimental model to dissect the downstream consequences of its absence.[1][2][3][4]
Introduction to this compound and its Mechanism of Action
This compound is a synthetic decapeptide that acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland.[4][5] This competitive binding blocks the action of endogenous GnRH, leading to a rapid and reversible suppression of gonadotropin secretion, namely LH and follicle-stimulating hormone (FSH).[3][4] Unlike GnRH agonists that induce an initial "flare-up" of gonadotropins before downregulating the receptors, this compound provides immediate and direct suppression, making it an ideal tool for precise temporal control of the menstrual cycle for research purposes.[6] Its primary clinical application is in assisted reproductive technologies (ART) to prevent a premature LH surge during controlled ovarian hyperstimulation.[6][7][8]
Key Physiological Processes Influenced by the LH Surge
The mid-cycle LH surge is a critical hormonal event that orchestrates a cascade of physiological processes essential for female fertility.[6][9] Understanding the precise role of the LH surge in these events is crucial for both basic research and the development of novel fertility treatments. The key processes triggered by the LH surge include:
-
Ovulation: The LH surge initiates a series of events within the preovulatory follicle, leading to follicular rupture and the release of a mature oocyte.[9][10] This process is thought to involve the induction of various genes and enzymes that remodel the follicular wall.[1]
-
Oocyte Maturation: The LH surge signals the resumption of meiosis in the oocyte, which is arrested in prophase I.[11] This process, known as oocyte maturation, is crucial for the oocyte to become competent for fertilization.
-
Luteinization: Following ovulation, the remnants of the follicle are transformed into the corpus luteum, a transient endocrine gland.[12] The LH surge is the primary trigger for this process of luteinization, which involves the differentiation of granulosa and theca cells into luteal cells that produce progesterone.[12]
Data Presentation: The Impact of this compound on Hormonal and Physiological Parameters
The following tables summarize quantitative data from clinical studies, illustrating the efficacy of this compound in suppressing the LH surge and its impact on related physiological parameters.
Table 1: Efficacy of this compound in Preventing Premature LH Surges
| Treatment Group | Number of Patients (n) | Incidence of Premature LH Rise (LH ≥ 10 IU/L) | Incidence of Premature Luteinization (LH rise with Progesterone ≥ 1 ng/mL) | Reference |
| This compound (0.25 mg/day) | 103 | 3.9% | 1.0% | [13] |
| Placebo | 100 | 28.0% | 17.0% | [13] |
Table 2: Hormonal Profiles Following this compound Administration
| Hormone | This compound Group | Placebo Group | Timepoint | Reference |
| Serum LH (IU/L) | Remained low after day 6 | Increased to 4.7 IU/L on day of HCG | End of stimulation | [14] |
| Serum Progesterone (ng/mL) | No significant increase | Tendency for higher levels at end of stimulation | End of stimulation | [14] |
Table 3: Ovarian Response and Pregnancy Outcomes with this compound
| Parameter | This compound Group | Control (GnRH Agonist) Group | Reference |
| Mean number of oocytes retrieved | 11.6 | 14.1 | [15] |
| Fertilization rate | 62.4% | 61.9% | [15] |
| Ongoing pregnancy rate per started cycle | 39.8% | 39.2% | [16] |
Experimental Protocols
The following protocols are designed to utilize this compound as a research tool to investigate the specific roles of the LH surge.
Protocol 1: Investigating the Role of the LH Surge in Ovulation
Objective: To determine the necessity of the LH surge for follicular rupture and oocyte release.
Experimental Design: A randomized, placebo-controlled study in a suitable animal model (e.g., non-human primate, rabbit) or in a controlled human study with appropriate ethical approval.
Methodology:
-
Follicular Development: Induce follicular development using exogenous FSH.
-
Treatment Groups:
-
Control Group: Administer a placebo at the time of the expected LH surge.
-
This compound Group: Administer a subcutaneous injection of this compound (e.g., 0.25 mg) daily, starting when the lead follicle reaches a predetermined size (e.g., ≥14 mm), to block the endogenous LH surge.[13]
-
-
Ovulation Assessment:
-
Perform serial transvaginal ultrasonography to monitor for follicular rupture.
-
Measure serum progesterone levels daily to detect the post-ovulatory rise.
-
In animal models, laparoscopic examination can be performed to directly visualize the ovaries for signs of ovulation.
-
-
Data Analysis: Compare the rates of follicular rupture and the changes in progesterone levels between the control and this compound groups.
Protocol 2: Investigating the Role of the LH Surge in Oocyte Maturation
Objective: To assess the impact of the absence of an LH surge on oocyte meiotic maturation and cumulus cell expansion.
Experimental Design: An in vivo/in vitro study using an animal model or human oocytes from stimulated cycles.
Methodology:
-
Ovarian Stimulation: Stimulate follicular growth with FSH.
-
Treatment Groups:
-
Control Group: Allow the natural LH surge to occur or administer an hCG trigger to mimic the LH surge.
-
This compound Group: Administer this compound to block the endogenous LH surge.[13]
-
-
Oocyte Retrieval: Retrieve oocytes from both groups at a time point corresponding to the expected completion of maturation in the control group.
-
Assessment of Oocyte Maturation:
-
Nuclear Maturation: Assess the meiotic stage of the retrieved oocytes (Germinal Vesicle, Metaphase I, Metaphase II) by denuding the cumulus cells and examining the nuclear status.
-
Cumulus Expansion: Score the degree of cumulus cell expansion around the oocytes.
-
Gene Expression Analysis: Analyze the expression of key genes involved in oocyte maturation (e.g., genes related to the anaphase-promoting complex, cell cycle regulators) in both the oocytes and cumulus cells.
-
-
Data Analysis: Compare the percentage of mature (MII) oocytes, the degree of cumulus expansion, and the gene expression profiles between the two groups.
Protocol 3: Investigating the Role of the LH Surge in Luteinization
Objective: To determine the effect of blocking the LH surge on the formation and function of the corpus luteum.
Experimental Design: A controlled study in a suitable animal model or human volunteers.
Methodology:
-
Follicular Development: Stimulate the development of a dominant follicle.
-
Treatment Groups:
-
Control Group: Allow the natural LH surge and subsequent ovulation to occur.
-
This compound Group: Administer this compound to prevent the LH surge.[13]
-
-
Assessment of Luteinization:
-
Hormonal Profiling: Measure daily serum levels of progesterone and estradiol during the luteal phase.
-
Corpus Luteum Morphology: In animal models, perform histological analysis of the ovaries to assess the formation and cellular composition of the corpus luteum.
-
Gene Expression Analysis: Analyze the expression of genes associated with luteinization (e.g., steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase) in luteal tissue (from animal models).
-
-
Data Analysis: Compare the progesterone and estradiol profiles, the morphology of the corpus luteum, and the expression of luteinization markers between the groups.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling cascade initiated by the LH surge in granulosa cells.
Experimental Workflows
References
- 1. Rapid Effects of Luteinizing Hormone on Gene Expression in the Mural Granulosa Cells of Mouse Periovulatory Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fa.jmor.jp [fa.jmor.jp]
- 3. Novel signaling mechanisms in the ovary during oocyte maturation and ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. cnyfertility.com [cnyfertility.com]
- 7. This compound for luteolysis in poor responder patients undergoing IVF treatment: a Scandinavian multicenter 'extended pilot study' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cnyfertility.com [cnyfertility.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Medroxyprogesterone acetate versus this compound in oocyte donation: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteinizing Hormone Action in Human Oocyte Maturation and Quality: Signaling Pathways, Regulation, and Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Female hormone physiology [straighthealthcare.com]
- 13. Treatment with the GnRH antagonist this compound prevents premature LH rises and luteinization in stimulated intrauterine insemination: results of a double-blind, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A randomized controlled trial of the GnRH antagonist this compound in Chinese normal responders: high efficacy and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ganirelix dosage to prevent premature ovulation in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ganirelix to prevent premature ovulation in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland.[1][2] This action prevents the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting the LH surge that triggers ovulation.[1][2] Unlike GnRH agonists, this compound does not cause an initial flare-up of gonadotropin secretion.[1] Its effect is rapid, profound, and reversible upon discontinuation.[1][3]
Q2: What are the key considerations when adapting human clinical dosages of this compound to animal models?
Direct extrapolation of the standard human dose (0.25 mg daily) is not recommended due to differences in metabolism, body surface area, and drug distribution.[4] It is crucial to perform dose-finding studies in the specific animal model. However, as a starting point, preclinical reproductive toxicology studies in rats have shown an ED50 for ovulation inhibition at approximately 1.4 µg/kg when administered on the day of proestrus.[5] Toxicity studies have used doses ranging from 0.1 to 2.5 mg/kg/day in monkeys and 0.02 to 2.0 mg/kg/day in rats, which provides a wide safety margin to explore for efficacy.[5]
Q3: How is this compound typically administered in animal models?
In animal studies, this compound is administered via subcutaneous (SC) injection.[5] The injection site should be varied to avoid local irritation.[5] For rodents, the loose skin over the back or flank is a common site. For larger animals like non-human primates, the abdomen or upper thigh can be used.
Q4: When should this compound administration begin in an ovarian stimulation protocol?
In clinical settings, this compound is typically initiated in the mid-to-late follicular phase, around day 5 or 6 of ovarian stimulation with FSH.[1] For animal models, the timing should be adapted based on the species-specific follicular growth dynamics. Daily administration should continue until the administration of an ovulation-triggering agent like human chorionic gonadotropin (hCG).[4]
Troubleshooting Guides
Issue 1: Premature LH Surge or Ovulation Despite this compound Treatment
-
Possible Cause 1: Insufficient Dosage. The dose of this compound may be too low to completely block the GnRH receptors. This was observed in early human dose-finding studies where doses of 0.0625 mg and 0.125 mg were insufficient to prevent premature LH rises.[1]
-
Solution: Increase the dosage of this compound in subsequent experiments. A dose-response study is recommended to determine the minimal effective dose for your specific animal model and stimulation protocol. Refer to the experimental protocol section for guidance on designing such a study.
-
-
Possible Cause 2: Improper Administration. Incorrect subcutaneous injection technique can lead to variable absorption and reduced efficacy.
-
Solution: Ensure proper training on subcutaneous injection for the specific animal model. For rodents, tent the skin to create a pocket for injection and insert the needle at the base. For all animals, confirm that the full dose was administered and that there was no leakage from the injection site.
-
-
Possible Cause 3: Timing of Administration. Initiating this compound too late in the follicular phase may not be sufficient to prevent the endogenous LH surge.
-
Solution: Start this compound administration earlier in the ovarian stimulation protocol. Monitor follicular development and hormone levels to guide the initiation of this compound.
-
Issue 2: Poor Follicular Development or Low Estradiol Levels
-
Possible Cause 1: Excessive Gonadotropin Suppression. Higher doses of this compound can lead to profound suppression of endogenous LH and FSH, which may impair follicular development even with exogenous FSH administration. In human studies, a 2 mg daily dose of this compound resulted in suppressed estradiol levels and no ongoing pregnancies.[1][6]
-
Solution: Decrease the dosage of this compound. The goal is to prevent the LH surge without overly suppressing the supportive role of endogenous gonadotropins in follicular development.
-
-
Possible Cause 2: Inadequate FSH Stimulation. The dose of exogenous FSH may not be sufficient to support follicular growth in the presence of GnRH antagonism.
Issue 3: Injection Site Reactions
-
Possible Cause: Local Irritation. this compound, like other subcutaneously administered peptides, can cause local irritation at the injection site. This has been observed in toxicology studies in rats and monkeys.[5]
-
Solution: Rotate the injection sites with each administration. Monitor for signs of severe irritation, such as inflammation or skin lesions. If severe reactions occur, consider diluting the drug in a larger volume of sterile saline (consult with a veterinarian or pharmacist) or exploring a different GnRH antagonist.
-
Data Presentation
Table 1: this compound Dose-Finding Study in Women (for reference)
| Daily this compound Dose | Incidence of LH Surge (≥10 IU/L) | Median Serum Estradiol on day of hCG (pg/mL) | Ongoing Pregnancy Rate per attempt (%) |
| 0.0625 mg | 16% | 1475 | Not reported (terminated) |
| 0.125 mg | 9% | 1110 | Not reported (terminated) |
| 0.25 mg | 1.4% | 1160 | 33.8% |
| 0.5 mg | 0% | 823 | 11.6% |
| 1.0 mg | 0% | 703 | 13.6% |
| 2.0 mg | 0% | 430 | 0% (terminated) |
Data adapted from a multicenter, double-blind, randomized dose-finding study in women undergoing ovarian stimulation with recombinant FSH.[6]
Table 2: this compound Dosages Used in Preclinical Animal Studies
| Animal Model | Dosage Range | Study Type | Key Findings | Reference |
| Rat | 1.4 µg/kg (single dose) | Efficacy (Ovulation Inhibition) | ED50 for inhibition of ovulation when given on proestrus. | [5] |
| Rat | 0.02 - 2.0 mg/kg/day | 6-month Toxicity | Injection site irritation at high doses. | [5] |
| Mouse | 0.3 - 10.0 mg/kg/day | 3-month Toxicity | Dose-related findings included injection site irritation. | [5] |
| Monkey | 0.1 - 2.5 mg/kg/day | 6-month Toxicity | No systemic toxicity observed. | [5] |
| Pig | 100 - 250 µg/kg | Efficacy (LH Inhibition) | 100 µg/kg inhibited LH secretion for 12h; 250 µg/kg for >48h. | [8] |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in a Rodent Model (e.g., Rat)
Objective: To determine the minimal effective dose of this compound to prevent the preovulatory LH surge in a rat model of controlled ovarian stimulation.
Materials:
-
Mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
This compound Acetate
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., via tail vein or terminal cardiac puncture)
-
Assay kits for LH and progesterone
Methodology:
-
Animal Acclimatization: House rats under controlled lighting (12h light/12h dark) and allow ad libitum access to food and water for at least one week.
-
Ovarian Stimulation: On day 1, administer a subcutaneous injection of PMSG (e.g., 10-20 IU) to stimulate follicular development.
-
Experimental Groups: Divide the rats into several groups (n=6-8 per group), including a vehicle control group and multiple this compound dose groups (e.g., 0.5, 1.0, 1.5, 2.0, 5.0 µg/kg).
-
This compound Administration: On the morning of expected proestrus (typically 2 days after PMSG), administer a single subcutaneous injection of the assigned dose of this compound or vehicle.
-
Blood Sampling: Collect blood samples at several time points to measure LH and progesterone. A key time point is the afternoon of proestrus when the natural LH surge is expected.
-
Ovulation Assessment: On the morning of expected estrus (3 days after PMSG), euthanize the animals and collect the oviducts. Count the number of oocytes in the ampullae to determine if ovulation occurred.
-
Data Analysis: Compare the incidence of LH surge, mean LH and progesterone levels, and ovulation rates across the different dose groups.
Visualizations
Caption: Mechanism of action of this compound in the hypothalamic-pituitary-ovarian axis.
Caption: Experimental workflow for a this compound dose-finding study in a rodent model.
Caption: Troubleshooting guide for premature ovulation during this compound treatment.
References
- 1. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. This compound Acetate Injection FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. GnRH antagonist inhibition of luteinizing hormone secretion and ovulation in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions with Ganirelix in Laboratory Animals
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ganirelix in laboratory animal models. It provides detailed information on the nature of injection site reactions (ISRs), troubleshooting guidance, and best practices for administration to minimize adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions (ISRs) observed with this compound in laboratory animals?
A1: Subcutaneous administration of this compound in laboratory animals can lead to local ISRs. These are typically characterized by transient, dose-dependent irritation at the injection site. Common clinical signs include redness, discoloration, swelling, and thickening of the skin.[1] These reactions are generally mild to moderate in severity and tend to resolve over time.
Q2: What is the underlying mechanism of this compound-induced ISRs?
A2: The primary mechanism for ISRs associated with this compound and other GnRH antagonists is believed to be a non-systemic, localized histamine release from mast cells at the injection site.[2][3] This is a pseudo-allergic reaction and is a known class effect of some GnRH antagonists. This compound is considered to have a moderate potential for histamine release compared to other molecules in the same class.[4]
Q3: How long do ISRs with this compound typically last in animal models?
A3: The duration of ISRs is dose-dependent. In preclinical studies, signs of local irritation such as skin thickening have been observed to persist for the duration of the study period in some cases, especially at higher doses.[1] However, in many instances, local reactions are transient and diminish over a 20-week recovery period following cessation of treatment.[1]
Q4: Are there species-specific differences in the presentation of ISRs to this compound?
A4: Yes, dose-related irritation at the injection site has been documented in multiple species, including rats, mice, and monkeys.[1] While the fundamental nature of the reaction (local inflammation) is similar, the severity and specific clinical presentation may vary between species and even strains.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Severe or persistent redness, swelling, or skin thickening at the injection site. | High local concentration of this compound, improper injection technique, animal's individual sensitivity. | - Review and optimize your injection protocol (see Experimental Protocols section below).- Consider dividing the dose into multiple, smaller volume injections at different sites.[5]- Rotate injection sites daily.- If the issue persists, consider a dose reduction if experimentally permissible.- Document the reaction with photographs and detailed notes. |
| Formation of a palpable nodule or depot at the injection site. | Depot formation at the subcutaneous injection site has been observed with this compound.[1] | - This may be an expected pharmacological property of the drug formulation.- Monitor the nodule for any signs of ulceration or distress in the animal.- Ensure proper injection technique to deposit the drug into the subcutaneous space.- Rotate injection sites to prevent repeated irritation at the same location. |
| Animal exhibits signs of pain or distress upon injection (e.g., vocalization, flinching). | Irritation from the drug solution, injection volume, or needle insertion. | - Ensure the this compound solution is at room temperature before injection.- Use a new, sterile needle of an appropriate gauge for each injection.- Administer the injection slowly and steadily.- Employ proper animal handling and restraint techniques to minimize stress. |
| Ulceration or necrosis at the injection site. | This is a severe reaction and may indicate a high local drug concentration or a compromised local blood supply. | - Immediately discontinue injections at this site.- Consult with the institutional veterinarian for appropriate animal care.- Thoroughly document the lesion and review the administration protocol for any deviations.- Consider further dilution of the this compound solution with a sterile, biocompatible vehicle if appropriate for the study design. |
Quantitative Data on Injection Site Reactions
The following tables summarize findings from preclinical toxicology studies of this compound in various animal models.
Table 1: Summary of Injection Site Reactions in Rats
| Dose (mg/kg/day) | Duration | Observed Injection Site Reactions |
| 0.2 | 6 months | No significant findings. |
| 2.0 | 6 months | Injection site irritation.[1] |
| 5.0 | 13 weeks | Signs of severe irritation at the injection site with histologic inflammatory changes.[1] |
| 40.0 (single dose) | Acute | Clinical signs of local irritation including discoloration, encrustations, and thickening of the skin.[1] |
Table 2: Summary of Injection Site Reactions in Mice
| Dose (mg/kg/day) | Duration | Observed Injection Site Reactions |
| 0.3 - 10.0 | 3 months | Dose-related local irritation.[1] |
| 160.0 (single dose) | Acute | Reddening, discoloration, encrustation, and thickening of the skin.[1] |
Table 3: Summary of Injection Site Reactions in Monkeys
| Dose (mg/kg/day) | Duration | Observed Injection Site Reactions |
| 0.1 - 2.5 | 6 months | Local irritation was greater in treated groups compared to the control group.[1] |
| 5.0 | 13 weeks | Signs of severe irritation at the injection site with histologic inflammatory changes.[1] |
| 5.0 - 40.0 (single dose) | Acute | Swelling and thickening of the injection site, which persisted for up to 14 days.[1] |
Experimental Protocols
Recommended Protocol for Subcutaneous this compound Administration to Minimize ISRs
-
Preparation:
-
Bring the this compound solution to room temperature before injection.
-
Visually inspect the solution for particulate matter and discoloration.
-
Use a new, sterile, sharp needle of an appropriate size (e.g., 25-27 gauge for mice and rats).
-
Prepare the injection site by gently cleaning the skin with a suitable disinfectant (e.g., 70% ethanol) and allowing it to dry completely.
-
-
Animal Restraint:
-
Use appropriate and humane restraint techniques to minimize movement and stress to the animal.
-
-
Injection Technique:
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily into the subcutaneous space.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
-
Post-Injection Monitoring:
-
Rotate injection sites daily to avoid repeated administration to the same area. The dorsal back, flank, and abdomen are suitable locations.
-
Monitor the injection site for any signs of reaction at regular intervals (e.g., 1, 4, and 24 hours post-injection) and document any findings.
-
Histopathological Assessment of Injection Sites
For studies requiring histopathological evaluation of ISRs:
-
Tissue Collection:
-
At the designated time point, euthanize the animal according to the approved institutional protocol.
-
Carefully excise the skin and underlying subcutaneous tissue at the injection site.
-
-
Tissue Processing:
-
Fix the tissue sample in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Section the tissue at a thickness of approximately 5 µm.
-
-
Staining and Evaluation:
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for evidence of inflammation (neutrophilic, lymphocytic, macrophagic infiltration), edema, hemorrhage, necrosis, and fibrosis.
-
Grade the severity of the lesions using a standardized scoring system.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced injection site reactions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and this compound in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and this compound in an ex vivo model of human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of Ganirelix on oocyte quality in IVF research protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ganirelix in in vitro fertilization (IVF) research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in an IVF protocol?
This compound is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to and blocks GnRH receptors in the pituitary gland.[1][2][3] This action rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2] By preventing a premature LH surge, this compound allows for controlled ovarian stimulation, enabling the synchronous maturation of multiple oocytes and optimizing the timing for oocyte retrieval.[1][4]
Q2: When should this compound administration be initiated in a research protocol?
This compound is typically administered once daily via subcutaneous injection during the mid-to-late follicular phase of an ovarian stimulation cycle.[1][4] Common protocols initiate this compound on day 5 or 6 of stimulation with follicle-stimulating hormone (FSH).[1][5] However, the initiation can be flexible and based on follicular development, often starting when the lead follicle reaches a diameter of ≥ 14 mm.[6]
Q3: What is the standard dosage of this compound?
The standard and effective daily dose of this compound is 0.25 mg.[3] This dosage has been determined to be the minimal effective dose to prevent premature LH surges while yielding high implantation and ongoing pregnancy rates.[3]
Q4: Does this compound negatively impact oocyte or embryo quality?
Studies suggest that this compound does not have a detrimental effect on oocyte or embryo quality.[7] Research comparing this compound (a GnRH antagonist) with GnRH agonist protocols has shown similar rates of mature oocytes (MII), fertilization, and embryo quality.[8][9][10] One study even suggested that the incorporation of this compound in stimulation protocols is associated with high pregnancy rates, indicating no adverse effects on oocyte or embryo quality.[7] However, some studies have noted a higher rate of cytoplasmic abnormalities in oocytes from antagonist cycles compared to agonist cycles.[8]
Q5: Can this compound be used in protocols for poor ovarian responders?
Yes, this compound is often used in protocols for poor ovarian responders.[11][12] Various strategies are employed to optimize outcomes in this population, such as the "delayed start" protocol, which involves pretreatment with a GnRH antagonist for seven days before starting ovarian stimulation.[13] This approach is hypothesized to suppress endogenous FSH, leading to more synchronous follicular development and an improved number of mature oocytes retrieved.[13]
Q6: What are the main differences between this compound and Cetrorelix?
This compound and Cetrorelix are both GnRH antagonists with very similar mechanisms of action and efficacy.[14] Clinical studies have shown no meaningful difference in pregnancy rates, egg yield, or live birth outcomes between the two. The primary differences lie in their packaging and preparation. This compound is typically supplied in a pre-filled syringe, while Cetrotide (the brand name for Cetrorelix) often comes in a powder form that requires reconstitution.[14] Some research suggests Cetrorelix may offer superior LH surge suppression and a reduced risk of Ovarian Hyperstimulation Syndrome (OHSS).[14]
Troubleshooting Guides
Issue 1: Premature LH Surge or Ovulation Despite this compound Treatment
-
Problem: A rise in serum LH (e.g., ≥10 IU/L) or premature ovulation is observed despite the administration of this compound.[15] This can occur in a small percentage of cycles (around 2.16%).[15]
-
Possible Causes:
-
Diminished Ovarian Reserve: Patients with diminished ovarian reserve may be more predisposed to premature LH surges.[15]
-
Individual Variation in Drug Metabolism: The standard 0.25 mg dose may be insufficient for complete pituitary suppression in some individuals.
-
Incorrect Administration: Improper timing or technique of subcutaneous injection could lead to suboptimal drug absorption.
-
-
Troubleshooting Steps:
-
Verify Administration: Ensure the subject is correctly administering the subcutaneous injection at the same time each day.
-
Hormone Monitoring: Implement frequent monitoring of serum LH, progesterone, and estradiol levels, especially as follicles approach maturity.
-
Dose Adjustment (with caution): Some clinicians have explored doubling the antagonist dose to twice-daily injections in subsequent cycles for patients with a history of premature LH surges.[15] However, higher doses of this compound have been associated with lower pregnancy rates in some studies.[3]
-
Alternative Protocol: For subjects who experience a premature LH surge, consider using a GnRH agonist protocol in subsequent cycles.[15]
-
Issue 2: Low Oocyte Yield or Poor Follicular Response
-
Problem: The number of oocytes retrieved is lower than expected based on the antral follicle count.
-
Possible Causes:
-
Suboptimal Ovarian Stimulation: The dose or type of gonadotropin may not be appropriate for the individual's ovarian reserve.
-
Asynchronous Follicular Growth: A cohort of follicles is not growing at a similar rate, leading to a dominant follicle and premature atresia of smaller ones.
-
Underlying Poor Ovarian Reserve: The patient may be a "poor responder".[16]
-
-
Troubleshooting Steps:
-
Protocol Individualization: For known or suspected poor responders, consider specialized protocols. The "delayed start" antagonist protocol, with a 7-day this compound pretreatment, may improve synchronous follicular development.[13]
-
Adjuvant Therapies: In some poor responder protocols, low-dose hCG or hMG is added, especially after the introduction of the antagonist, to provide some level of LH activity.[11]
-
Optimize Stimulation: Re-evaluate the gonadotropin dosage and type. Increasing the dose beyond 450 IU may not provide additional benefit.[11]
-
Trigger Timing: Ensure the ovulation trigger (e.g., hCG or GnRH agonist) is administered when the majority of follicles have reached an optimal size (e.g., two or more follicles at 18 mm).[13]
-
Issue 3: Suboptimal Oocyte Maturation or Fertilization Rates
-
Problem: A low percentage of retrieved oocytes are mature (Metaphase II), or fertilization rates are unexpectedly low.
-
Possible Causes:
-
Incorrect Trigger Timing: Administering the trigger shot too early or too late can impact final oocyte maturation.
-
Inadequate Trigger: The type or dose of the trigger medication may not be sufficient to induce final maturation in all oocytes. In rare cases, a failure of the GnRH agonist trigger can occur.[17]
-
Intrinsic Oocyte Factors: Pre-existing conditions affecting oocyte quality.
-
-
Troubleshooting Steps:
-
Review Trigger Criteria: Ensure that the criteria for administering the trigger shot (e.g., lead follicle size of 18 mm with a cohort of follicles >13 mm) are consistently met.[13]
-
Consider Dual Trigger: In some protocols, a combination of a GnRH agonist and a low dose of hCG is used to trigger final oocyte maturation.
-
Rescue with hCG: If a suboptimal LH surge is suspected after a GnRH agonist trigger, a subsequent administration of hCG followed by a second oocyte retrieval may be considered.[17]
-
Assess Oocyte Morphology: Examine oocytes for cytoplasmic abnormalities, which have been reported more frequently in some antagonist cycles.[8]
-
Data Presentation
Table 1: Comparison of IVF Cycle Parameters between this compound (Antagonist) and GnRH Agonist Protocols
| Parameter | This compound (Antagonist) Protocol | GnRH Agonist Protocol | p-value | Reference |
| Duration of Stimulation (days) | Shorter | Longer | <0.05 | [8] |
| Total Gonadotropin Dose | Lower | Higher | <0.05 | [8] |
| Number of Oocytes Retrieved | 13.19 ± 4.42 | 14.69 ± 7.21 | 0.05 | [9] |
| Mature (MII) Oocytes (%) | Similar | Similar | NS | [8] |
| Cytoplasmic Abnormalities (%) | 62.1% | 49.9% | <0.01 | [8] |
| Normal Pronuclear Morphology (%) | 49.3% | 58.0% | <0.01 | [8] |
| High-Quality Embryo Rate | Similar | Similar | NS | [10] |
| Clinical Pregnancy Rate | 30.8% | 40.4% | 0.17 (NS) | [8] |
NS: Not Significant
Table 2: Comparison of IVF Cycle Outcomes between this compound and Cetrorelix
| Parameter | This compound | Cetrorelix | p-value | Reference |
| Incidence of LH ≥10 U/L | 7.6% | 4.9% | <0.001 | [14] |
| Overall OHSS Incidence | 1.1% | 0.4% | 0.01 | [14] |
| Live Birth Rate (Fresh Transfer) | 45.2% | 38.4% | 0.107 (NS) | [14] |
| Live Birth Rate (Overall) | 49.4% | 47.2% | 0.074 (NS) | [14] |
OHSS: Ovarian Hyperstimulation Syndrome; NS: Not Significant
Experimental Protocols
Standard this compound Antagonist Protocol for Controlled Ovarian Hyperstimulation
-
Baseline Assessment (Cycle Day 2 or 3):
-
Perform a transvaginal ultrasound to assess for ovarian cysts and measure antral follicle count.
-
Collect a blood sample to measure baseline levels of estradiol, LH, and FSH.
-
-
Ovarian Stimulation (Initiated on Cycle Day 2 or 3):
-
Begin daily subcutaneous injections of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG). The starting dose is individualized based on the subject's age, BMI, antral follicle count, and previous response to stimulation (typically 150-300 IU/day).[13]
-
-
Monitoring:
-
Perform transvaginal ultrasound and serum hormone measurements (estradiol, LH, progesterone) starting on stimulation day 5 or 6 and every 1-3 days thereafter to monitor follicular growth and hormone levels.
-
-
This compound Administration:
-
Triggering Final Oocyte Maturation:
-
Oocyte Retrieval:
-
Perform transvaginal ultrasound-guided oocyte retrieval 35-36 hours after the trigger injection.[18]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing the premature LH surge.
Caption: Standard experimental workflow for a this compound antagonist protocol.
Caption: Logical troubleshooting workflow for common issues with this compound.
References
- 1. cnyfertility.com [cnyfertility.com]
- 2. This compound Acetate Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. advancedfertility.com [advancedfertility.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. An oocyte donation protocol using the GnRH antagonist this compound acetate, does not compromise embryo quality and is associated with high pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of GnRH analogues on oocyte/embryo quality and embryo development in in vitro fertilization/intracytoplasmic sperm injection cycles: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebwhj.journals.ekb.eg [ebwhj.journals.ekb.eg]
- 10. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rmany.com [rmany.com]
- 12. alifehealth.com [alifehealth.com]
- 13. A NOVEL “DELAYED START” PROTOCOL WITH GNRH ANTAGONIST IMPROVES OUTCOMES IN POOR RESPONDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 15. Diminished Ovarian Reserve Predisposes to Premature Luteinizing Hormone Surges in Gonadotropin-Releasing Hormone Antagonist Cycles in In vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. I’m not responding to ovarian stimulation in an in vitro fertilisation [institutobernabeu.com]
- 17. Failure of GnRH agonist-triggered oocyte maturation: its cause and management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Adjusting Ganirelix timing for maximal efficacy in research protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganirelix. The information is designed to address specific issues that may be encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic decapeptide that functions as a competitive gonadotropin-releasing hormone (GnRH) antagonist.[1] It works by competitively blocking GnRH receptors on the pituitary gonadotroph.[2][3] This action rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][3][4][5] Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.[1] This immediate suppression prevents premature LH surges, which can lead to the ovulation of immature oocytes.[1][4]
Q2: What is the standard dosage and administration of this compound in research protocols?
The most common dosage is a daily subcutaneous injection of 0.25 mg of this compound.[2][6] This dose was selected in dose-finding studies as the minimal effective dose to prevent premature LH surges while yielding high ongoing pregnancy rates.[2][6][7] Administration is typically once daily, and it is recommended to be administered at the same time each day.[8][9]
Q3: When should this compound administration be initiated in a controlled ovarian stimulation protocol?
There are two primary protocols for initiating this compound:
-
Fixed Protocol: this compound is started on a fixed day of stimulation, typically day 5 or 6 of FSH administration.[2][10]
-
Flexible Protocol: this compound initiation is based on follicular development, commonly when the lead follicle reaches a diameter of 12-14 mm and/or when serum estradiol levels reach a certain threshold.[10][11][12]
The choice between a fixed and flexible protocol may depend on the specific research question and patient population.[13]
Q4: What are the pharmacokinetic properties of this compound?
This compound is rapidly absorbed after subcutaneous injection, with peak serum concentrations reached within 1 to 2 hours.[2] It has a high absolute bioavailability of over 90%.[2] The elimination half-life is approximately 13 to 16 hours, and steady-state concentrations are typically reached within 2 to 3 days of daily administration.[2][14] Pituitary LH and FSH levels fully recover within 48 hours after discontinuing this compound.[3][5][14]
Q5: Can this compound timing impact oocyte quality or endometrial receptivity?
Some studies suggest that high doses of this compound (0.5 mg, 1 mg, 2 mg) may be associated with lower implantation rates, potentially indicating an effect on the endometrium.[15][16] However, research also indicates that when a standard 0.25 mg dose is used in oocyte donation protocols, it does not adversely affect oocyte or embryo quality and is associated with high pregnancy rates.[17] One study found that GnRH antagonists might have a negative impact on endometrial stromal cells.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Premature LH surge despite this compound administration. | - Incorrect injection timing or missed dose. - Improper injection technique. - Insufficient dosage for the individual's response. | - Ensure the time between two this compound injections does not exceed 30 hours.[9] If a dose is missed by more than 6 hours, administer it as soon as possible and contact the study lead.[9][18] - Review and confirm proper subcutaneous injection technique. - Consider monitoring LH levels more frequently. In some cases, a higher dose might be explored, though 0.25 mg is generally effective.[2] |
| Suboptimal follicular development. | - this compound may interfere with follicle selection in some cases.[19] - Ovarian response to gonadotropins may be lower than expected. | - Re-evaluate the gonadotropin dosage. - Monitor follicular growth and hormone levels closely to adjust the stimulation protocol as needed. |
| Injection site reactions (redness, swelling, itching). | - Local histamine release is a known side effect. | - These reactions are typically transient and disappear within 4 hours. - Rotate injection sites. - If the reaction is severe or persistent, consult with a healthcare professional. |
| Unexpectedly low estradiol levels. | - this compound can suppress estradiol levels.[1] | - This is an expected pharmacodynamic effect of this compound. Monitor estradiol levels in conjunction with follicular growth to assess the overall response to stimulation. |
Data Presentation
Table 1: Comparison of Fixed vs. Flexible this compound Protocols
| Parameter | Fixed Protocol | Flexible Protocol | Source |
| Initiation of this compound | Day 5 or 6 of stimulation | Follicle diameter ≥ 12-14 mm and/or specific E2 levels | [10][11][20] |
| Ongoing Pregnancy Rate | Trend towards higher rates in some meta-analyses | Trend towards lower rates in some meta-analyses | [10][11][21] |
| Number of Antagonist Ampoules Used | Generally higher | Significantly lower | [11][13] |
| Amount of Gonadotropin Used | Generally higher | Significantly lower | [11][13] |
| Number of Oocytes Retrieved | No significant difference in most studies | No significant difference in most studies | [10][11] |
Note: Outcomes can vary based on the patient population and specific study design.
Table 2: Pharmacokinetic Parameters of 0.25 mg this compound
| Parameter | Value | Source |
| Time to Maximum Concentration (Tmax) | 1-2 hours | [2] |
| Absolute Bioavailability | >90% | [2] |
| Elimination Half-life (t½) | ~13-16 hours | [2] |
| Time to Steady State | 2-3 days | [2] |
| Recovery of Pituitary Function | Within 48 hours | [3][5][14] |
Experimental Protocols
Protocol: Investigating the Efficacy of Fixed vs. Flexible this compound Administration
-
Subject Recruitment: Recruit infertile women eligible for controlled ovarian stimulation. Randomly assign subjects to either a fixed or flexible this compound protocol group.
-
Ovarian Stimulation:
-
This compound Administration:
-
Final Oocyte Maturation and Retrieval:
-
Data Collection and Analysis:
-
Record the total dose of gonadotropins used, the number of this compound injections, the number of oocytes retrieved, fertilization rates, and clinical pregnancy rates.
-
Statistically compare the outcomes between the fixed and flexible protocol groups.
-
Visualizations
Caption: Mechanism of action of this compound in the hypothalamic-pituitary-ovarian axis.
Caption: Experimental workflow for controlled ovarian stimulation with this compound.
Caption: Troubleshooting logic for common issues with this compound protocols.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organonpro.com [organonpro.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Acetate Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound and the prevention of premature luteinizing hormone surges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized, dose-finding study to assess the efficacy of the gonadotrophin-releasing hormone antagonist this compound (Org 37462) to prevent premature luteinizing hormone surges in women undergoing ovarian stimulation with recombinant follicle stimulating hormone (Puregon). The this compound dose-finding study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Fixed versus Flexible Gonadotropin Releasing Hormone Antagonist Protocol in Controlled Ovarian Stimulation for Invitro Fertilization in Women with Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. researchgate.net [researchgate.net]
- 16. GnRH antagonists may affect endometrial receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An oocyte donation protocol using the GnRH antagonist this compound acetate, does not compromise embryo quality and is associated with high pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. The effect of a GnRH antagonist on follicle maturation in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Control Panel - Login [jfrh.tums.ac.ir]
- 21. What is the optimal GnRH antagonist protocol for ovarian stimulation during ART treatment? A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. advancedfertility.com [advancedfertility.com]
- 23. academic.oup.com [academic.oup.com]
Ganirelix formulation issues and solubility problems in research
Welcome to the technical support center for Ganirelix formulation and solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2][3][5][6] This action prevents premature LH surges and ovulation.[2][7]
Q2: What is the appearance of this compound acetate as a raw material and in its formulated solution?
A2: As a raw material, this compound acetate is a white to off-white amorphous powder.[5] The formulated solution for injection is a clear and colorless aqueous solution.[5][8]
Q3: What are the typical excipients found in a commercial this compound formulation?
A3: A common formulation for this compound injection (250 mcg/0.5 mL) contains glacial acetic acid, mannitol, and water for injection. The pH is adjusted to approximately 5.0 with acetic acid and/or sodium hydroxide.[5][6][9][10]
Q4: How should this compound acetate be stored?
A4: this compound acetate as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] The commercial pre-filled syringe formulation should be stored between 15 - 30°C and protected from light.[5] It is not recommended to refrigerate or freeze the liquid formulation.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Acetate Powder
Symptoms:
-
The powder does not readily dissolve in the chosen solvent.
-
Visible particulates or cloudiness remain after vortexing or sonication.
Possible Causes:
-
Use of an inappropriate solvent.
-
Incorrect solvent pH.
-
Low temperature of the solvent.
Solutions:
-
Solvent Selection: this compound acetate has varying solubility in different solvents. For preparing stock solutions, consider using organic solvents like DMSO or DMF, where its solubility is significantly higher.[1]
-
pH Adjustment: The aqueous solubility of this compound is pH-dependent. The commercial formulation has a pH of 5.[11][12][13] For aqueous buffers, ensure the pH is around 5 to facilitate dissolution.
-
Temperature: Gently warming the solvent may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Use a bath sonicator to aid in the dissolution of the powder.
Issue 2: Precipitation or Cloudiness in Prepared this compound Solution
Symptoms:
-
The initially clear solution becomes cloudy or forms visible precipitates over time.
-
Precipitation occurs upon dilution of a stock solution into an aqueous buffer.
Possible Causes:
-
Poor Stability in Aqueous Solution: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Solvent Exchange Issues: When diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer, the this compound may precipitate if its solubility limit in the final mixed-solvent system is exceeded.
-
pH Shift: The pH of the final solution after dilution may not be optimal for keeping this compound solubilized.
-
Interaction with Container: Potential for interaction with packaging materials, as studies have identified leachables from syringes.[14]
Solutions:
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh before use.[1]
-
Dilution Strategy: When diluting from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit in that specific medium.
-
Co-solvents: For research purposes, maintaining a small percentage of a co-solvent like DMSO in the final aqueous solution can help maintain solubility. However, be mindful of the potential physiological effects of the organic solvent in your experimental model.[1]
Quantitative Data Summary
The solubility of this compound acetate varies significantly with the solvent used. The following table summarizes the available quantitative solubility data.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO (Dimethyl sulfoxide) | ~30 | Purge with an inert gas.[1] |
| DMF (Dimethylformamide) | ~30 | Purge with an inert gas.[1] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~10 | Prepare fresh daily.[1] |
| Ethanol | ~0.25 | Purge with an inert gas.[1] |
| Water | Completely miscible (as formulated solution) | The commercial formulation is an aqueous solution.[11][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Acetate Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound acetate (crystalline solid)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Methodology:
-
Weigh the desired amount of this compound acetate powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Purge the vial with an inert gas to displace oxygen and minimize oxidation.[1]
-
Cap the vial tightly and vortex until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer from a DMSO Stock
Objective: To prepare a diluted working solution of this compound in an aqueous buffer suitable for cell culture experiments.
Materials:
-
This compound acetate stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2 or cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Warm the this compound acetate DMSO stock solution and the aqueous buffer to room temperature.
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid dispersion and minimizes precipitation.
-
Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.[1]
Visualizations
Below are diagrams illustrating key concepts related to this compound formulation and troubleshooting.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: this compound mechanism of action on the HPG axis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cnyfertility.com [cnyfertility.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. This compound Acetate Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. dallasfertility.com [dallasfertility.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - this compound ACETATE injection, solution [dailymed.nlm.nih.gov]
- 11. organon.com [organon.com]
- 12. organon.com [organon.com]
- 13. organon.com [organon.com]
- 14. Drug-Leachable Interaction Product Evaluation in Prefilled Syringe of this compound Acetate Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Ganirelix Administration for Reduced Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to administering Ganirelix to laboratory animals with a focus on minimizing stress and improving animal welfare. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism is crucial for various research applications requiring the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Q2: Why is it important to refine this compound administration techniques to reduce animal stress?
A2: Reducing stress in laboratory animals is a critical component of ethical and scientifically sound research, often referred to as "refinement" in the 3Rs principles (Replacement, Reduction, Refinement). Stress can significantly impact animal welfare and introduce variability into experimental data.[3] Elevated stress hormones, such as corticosterone in rodents, can alter physiological responses and confound study outcomes.[4][5][6] By refining administration techniques, researchers can enhance animal well-being and improve the reliability and reproducibility of their results.[3]
Q3: What are the best practices for handling animals during this compound injections to minimize stress?
A3: Proper handling is crucial for reducing injection-associated stress. Best practices include:
-
Habituation: Acclimate the animals to the handling and injection procedures for a period before the study begins. This can involve gentle handling and mock injections (using a needle cap) to reduce anxiety.[4][5]
-
Non-aversive handling: For mice, using a handling tunnel is recommended over tail-picking to reduce stress and anxiety.[3] For rats, gentle and consistent handling can decrease stress responses over time.[4][5]
-
Calm and quiet environment: Perform injections in a quiet, dedicated area to minimize startling the animals.
Q4: What are the recommended injection parameters for subcutaneous this compound administration in rodents?
A4: To minimize discomfort and tissue damage, the following parameters are recommended:
-
Needle Gauge: Use the smallest possible needle gauge that is appropriate for the viscosity of the this compound solution. For subcutaneous injections in rodents, a 25-27 gauge needle is generally recommended.[7]
-
Injection Volume: The volume of the injection should be minimized. For rats, a maximum subcutaneous injection volume of 5 ml/kg is a general guideline.
-
Injection Site: The loose skin over the back or flank is a suitable site for subcutaneous injections. It is important to rotate injection sites if repeated administrations are necessary to avoid local irritation.[7]
-
Injection Technique: Tent the skin to create a small pocket and insert the needle at a 45-degree angle. Administer the solution slowly and steadily to prevent tissue damage.[8][9]
Troubleshooting Guide
Issue 1: Injection Site Reactions (Redness, Swelling, Irritation)
-
Possible Causes:
-
Irritation from the vehicle or this compound itself: Some formulations can be inherently irritating to subcutaneous tissue.
-
Improper injection technique: A needle that is too large, a rapid injection, or a large injection volume can cause tissue trauma.[8]
-
Repeated injections at the same site: This can lead to cumulative irritation and inflammation.
-
Contamination: Non-sterile technique can introduce bacteria and cause an inflammatory response.
-
-
Solutions:
-
Rotate Injection Sites: Always use a different location for subsequent injections.
-
Optimize Injection Parameters: Use a smaller gauge needle (25-27G) and inject the solution slowly.
-
Apply a Cold Compress: In some cases, a cold compress applied to the area after injection can help reduce swelling and discomfort.
-
Monitor and Record: Carefully observe and document all injection site reactions. If reactions are severe or persistent, consult with a veterinarian.
-
Consider Dilution: If the formulation allows, diluting the this compound solution might reduce its irritant properties, but this must be done without compromising the experimental design.
-
Issue 2: Animal Distress During and After Injection (Vocalization, Flinching, Freezing, Aggression)
-
Possible Causes:
-
Solutions:
-
Refine Handling and Restraint: Implement non-aversive handling techniques and ensure all personnel are proficient in gentle restraint.[3]
-
Ensure Proper Habituation: Acclimate animals to the procedure well in advance of the study.
-
Use Sharp, Appropriate-Sized Needles: A new, sterile, and small-gauge needle should be used for each injection.
-
Positive Reinforcement: In some species, positive reinforcement with treats or praise can help create a positive association with the procedure.
-
Assess Pain: Use validated pain scoring systems (e.g., grimace scales for mice) to objectively assess discomfort and the effectiveness of refinements.[3]
-
Data Presentation
Table 1: Recommended Subcutaneous Injection Parameters for Rodents
| Parameter | Mouse | Rat |
| Needle Gauge | 25 - 27 G | 25 - 27 G |
| Max Injection Volume | ~200 µL | 5 ml/kg |
| Injection Site | Loose skin of the back/flank | Loose skin of the back/flank |
Table 2: Comparative Corticosterone Levels in Rats Following Different Handling and Injection Procedures
| Condition | Mean Corticosterone (ng/mL) ± SEM | Reference |
| No Handling | 150 ± 25 | [4][5] |
| Short-term Handling (7 days) | 125 ± 20 | [4][5] |
| Long-term Handling (14 days) | 100 ± 15 | [4][5] |
| Saline Injection | 250 ± 30 | [4][5] |
| Acute Restraint Stress | 300 - 400 | [10][11] |
Note: These values are approximate and can vary based on the specific strain, age, and sex of the animals, as well as the exact experimental conditions.
Experimental Protocols
Protocol 1: Refined Subcutaneous this compound Administration in Rats
This protocol incorporates best practices to minimize stress during subcutaneous this compound administration.
Materials:
-
This compound solution at the desired concentration
-
Sterile, single-use 1 mL syringes
-
Sterile, single-use 25G or 27G needles
-
70% ethanol wipes
-
Appropriate animal handling and restraint equipment
-
A quiet, dedicated procedure area
Procedure:
-
Habituation Phase (7-14 days prior to the first injection):
-
Preparation for Injection:
-
Prepare the this compound solution and draw up the correct dose into a sterile syringe with a fresh needle.
-
Transport the rat to the quiet procedure area in its home cage to minimize environmental stress.
-
-
Administration:
-
Gently restrain the rat. For a right-handed injector, place the rat on a flat surface and gently hold its body with the left hand.
-
Use the thumb and forefinger of the left hand to gently lift a fold of skin on the rat's back, creating a "tent."
-
With the right hand, hold the syringe with the needle bevel facing up.
-
Insert the needle at a 45-degree angle into the base of the skin tent.
-
Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site with a fresh needle and syringe.[8]
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle quickly and gently apply pressure to the injection site with a dry sterile gauze if needed.
-
Return the rat to its home cage immediately.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the injection site for signs of redness, swelling, or irritation over the next 24 hours.
-
Rotate injection sites for subsequent administrations.
-
Mandatory Visualization
Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling for LH and FSH synthesis and secretion.
Caption: Workflow for assessing stress during repeated this compound administration.
References
- 1. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound Acetate Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Handling and Vehicle Injections on Adrenocorticotropic and Corticosterone Concentrations in Sprague–Dawley Compared with Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of handling and vehicle injections on adrenocorticotropic and corticosterone concentrations in Sprague-Dawley compared with Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of different corticosterone administration methods to elevate corticosterone serum levels, induce depressive-like behavior, and affect neurogenesis levels in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inviafertility.com [inviafertility.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. sa1s3.patientpop.com [sa1s3.patientpop.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Comparative analysis of ACTH and corticosterone sampling methods in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ganirelix vs. Cetrorelix: A Comparative Analysis of Efficacy in Preventing Premature LH Surge
In the landscape of assisted reproductive technology (ART), the prevention of a premature luteinizing hormone (LH) surge is paramount to successful outcomes. Gonadotropin-releasing hormone (GnRH) antagonists, such as Ganirelix and Cetrorelix, have become integral to controlled ovarian stimulation protocols by competitively blocking GnRH receptors at the pituitary level, thereby providing a rapid and reversible suppression of gonadotropin secretion.[1][2][3] This guide offers a comprehensive comparison of the efficacy and safety of this compound and Cetrorelix, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Antagonism
Both this compound and Cetrorelix are synthetic decapeptides that act as competitive antagonists of the GnRH receptor in the pituitary gland.[4][5] By binding to these receptors, they prevent endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of LH and follicle-stimulating hormone (FSH). This immediate and dose-dependent suppression of gonadotropins prevents the premature LH surge that can otherwise lead to untimely ovulation and cycle cancellation.[2][3]
Comparative Efficacy in Suppressing Premature LH Surge
Multiple studies have demonstrated the high efficacy of both this compound and Cetrorelix in preventing a premature LH surge. A prospective, randomized trial found that no patients in either the single-dose Cetrorelix (3 mg) group or the daily this compound (0.25 mg) group experienced a premature LH surge.[6] However, some retrospective cohort studies suggest a potential superiority for Cetrorelix in LH surge control. One large study reported a lower incidence of LH levels ≥10 U/L in the Cetrorelix group compared to the this compound group (4.9% vs. 7.6%).[1][7][8][9] Another study showed comparable percentages of patients with LH > 10 U/L on the day of hCG triggering between Cetrorelix and this compound (3.7% vs 3.2%).[10][11]
Table 1: Comparative Efficacy in LH Surge Suppression
| Outcome Metric | Cetrorelix | This compound | p-value | Reference(s) |
| Premature LH Surge (Randomized Trial) | 0% | 0% | NS | [6] |
| Incidence of LH ≥10 U/L (Retrospective) | 4.9% | 7.6% | < 0.001 | [1][7][8][9] |
| Patients with LH > 10 U/L (Retrospective) | 3.7% | 3.2% | > 0.05 | [10][11] |
| LH ratio (trigger day/Gn day) ≥2 | 6.1% | 9.2% | < 0.001 | [1][7][8][9] |
NS: Not Significant
Clinical and Safety Outcomes
While both drugs are effective at their primary endpoint, comparisons of clinical outcomes such as pregnancy rates and the incidence of ovarian hyperstimulation syndrome (OHSS) have yielded mixed results. Most studies indicate comparable clinical pregnancy and live birth rates between the two antagonists.[6][8][10] However, some research suggests a different safety profile, with a retrospective cohort study finding a significantly higher incidence of moderate to severe OHSS in the this compound group compared to the Cetrorelix group (0.7% vs 0.1%).[10][11] Another large retrospective study also reported a higher overall OHSS incidence with this compound (1.1% vs. 0.4%).[1][7][8][9]
Table 2: Comparative Clinical and Safety Outcomes
| Outcome Metric | Cetrorelix | This compound | p-value | Reference(s) |
| Clinical Pregnancy Rate (per transfer) | 47.7% | 45.9% | > 0.05 | [10][11] |
| Live Birth Rate (per transfer) | 37.5% | 33.6% | > 0.05 | [10][11] |
| Live Birth Rate (per cycle) | 47.2% | 49.4% | 0.074 | [1][7][8][9] |
| Moderate to Severe OHSS Incidence | 0.1% | 0.7% | 0.006 | [10][11] |
| Overall OHSS Incidence | 0.4% | 1.1% | 0.01 | [1][7][8][9] |
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. Below is a summary of a typical experimental workflow for a prospective randomized trial comparing Cetrorelix and this compound.
Detailed Methodology from a Prospective Randomized Trial[6]
-
Study Design: Prospective, open-label, randomized, comparative study.
-
Patient Population: 185 infertile patients undergoing ART.
-
Intervention:
-
Cetrorelix Group: Single subcutaneous injection of 3 mg Cetrorelix acetate when the lead follicle was ≥14 mm. If criteria for hCG administration were not met four days after the initial dose, daily 0.25 mg Cetrorelix was administered.
-
This compound Group: Daily subcutaneous injections of 0.25 mg this compound acetate starting when the lead follicle was ≥14 mm.
-
-
Main Outcome Measures:
-
Percentage of patients without a premature LH surge, defined as LH <10 IU/L on the day of hCG administration.
-
IVF and embryo transfer outcomes, including pregnancy rates.
-
-
Hormone Monitoring: Blood samples were taken for the assessment of LH, FSH, and E2 levels at baseline, on the day of antagonist initiation, on the day of hCG administration, and on the day of oocyte retrieval.
-
Statistical Analysis: Comparison of means and proportions between the two groups using appropriate statistical tests (e.g., t-test, chi-square test).
Conclusion
Both this compound and Cetrorelix are highly effective in preventing a premature LH surge in patients undergoing controlled ovarian stimulation for ART. While both GnRH antagonists demonstrate comparable pregnancy and live birth rates, some evidence from retrospective studies suggests that Cetrorelix may offer superior LH surge control and a lower risk of OHSS compared to this compound.[1][7][8][9] The choice between these antagonists may be guided by physician preference, patient convenience (single-dose vs. daily injections), and considerations of the patient's individual risk profile for OHSS. Further large-scale, prospective, randomized controlled trials are warranted to definitively establish the superiority of one antagonist over the other in all clinical scenarios.
References
- 1. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live birth rate of gonadotropin-releasing hormone antagonist versus luteal phase gonadotropin-releasing hormone agonist protocol in IVF/ICSI: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 4. SART: GnRH Antagonist Therapy [sart.org]
- 5. advancedfertility.com [advancedfertility.com]
- 6. Prospective, randomized trial comparing cetrorelix acetate and this compound acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 8. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of cetrorelix versus this compound in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Reversibility of Ganirelix-Induced Gonadotropin Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ganirelix with other gonadotropin-releasing hormone (GnRH) antagonists, focusing on the reversibility of gonadotropin suppression. The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding and application of these compounds.
Executive Summary
This compound is a potent and effective GnRH antagonist used in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation. A key feature of this compound is the rapid and reversible suppression of gonadotropins, specifically LH and follicle-stimulating hormone (FSH). Clinical data indicates that upon discontinuation of this compound, pituitary LH and FSH levels fully recover within 48 hours. This guide delves into the comparative performance of this compound against other GnRH antagonists, particularly Cetrorelix, and provides detailed experimental protocols and pathway visualizations to support further research and development.
Comparative Data on Gonadotropin Suppression and Recovery
While direct comparative studies detailing the precise timelines of LH and FSH recovery after cessation of this compound versus other antagonists are not extensively available in the public domain, the available clinical data suggests a rapid return to baseline for all GnRH antagonists. The primary difference often highlighted in comparative studies is not the speed of recovery, which is consistently rapid, but other clinical outcomes.
Table 1: Comparison of Clinical Outcomes between this compound and Cetrorelix
| Parameter | This compound | Cetrorelix | Citation |
| Prevention of Premature LH Surge | Effective | Effective | [1][2] |
| Pregnancy Rates | No significant difference | No significant difference | [1] |
| Incidence of LH ≥10 U/L | 7.6% | 4.9% (Superior control) | [3][4] |
| Overall OHSS Incidence | 1.1% | 0.4% (Lower risk) | [3][4] |
Note: OHSS refers to Ovarian Hyperstimulation Syndrome.
Experimental Protocols
To validate the reversibility of gonadotropin suppression, a randomized controlled trial can be designed as follows. This protocol is a composite based on methodologies described in various clinical trials comparing GnRH antagonists.[1][2][3][4][5]
Objective: To compare the time course of LH and FSH recovery following the cessation of this compound versus a comparator GnRH antagonist (e.g., Cetrorelix) in healthy female volunteers.
Study Design: A randomized, open-label, parallel-group study.
Participants: Healthy female volunteers with regular menstrual cycles.
Methodology:
-
Screening: Participants undergo a comprehensive medical screening, including baseline hormone levels (LH, FSH, Estradiol).
-
Randomization: Participants are randomly assigned to one of two treatment arms:
-
Arm A: this compound acetate (250 mcg/0.5 mL)
-
Arm B: Cetrorelix acetate (0.25 mg)
-
-
Treatment Protocol:
-
On day 2 or 3 of the menstrual cycle, participants in both arms will self-administer the assigned GnRH antagonist subcutaneously for a fixed duration (e.g., 5 consecutive days).
-
-
Hormone Monitoring:
-
Blood samples for LH and FSH measurement are collected at baseline (pre-treatment).
-
Blood samples are collected daily during the treatment period, prior to the next injection.
-
Following the last dose, blood samples are collected at frequent intervals (e.g., 2, 4, 8, 12, 24, 36, and 48 hours) to capture the recovery kinetics of LH and FSH.
-
-
Data Analysis:
-
The primary endpoint is the time to return to baseline LH and FSH levels after the last dose of the GnRH antagonist.
-
Secondary endpoints include the nadir concentrations of LH and FSH during treatment and the area under the curve (AUC) for the hormone recovery phase.
-
Statistical analysis will be performed using appropriate methods for comparing time-course data between the two groups.
-
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams are provided.
Signaling Pathway of GnRH Antagonists
GnRH antagonists, including this compound, exert their effect by competitively blocking the GnRH receptor on pituitary gonadotroph cells. This action inhibits the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH antagonist competitively blocks the GnRH receptor.
Experimental Workflow for Comparing GnRH Antagonists
The following workflow outlines the key steps in a clinical trial designed to compare the efficacy and reversibility of different GnRH antagonists.
Caption: Workflow for a comparative GnRH antagonist clinical trial.
Conclusion
This compound demonstrates a rapid and reversible suppression of gonadotropins, a critical feature for its use in controlled ovarian hyperstimulation protocols. While clinically significant differences in the speed of gonadotropin recovery between this compound and other GnRH antagonists like Cetrorelix have not been prominently reported, subtle variations in other clinical parameters such as LH surge control and the incidence of OHSS may exist. The provided experimental protocol offers a framework for further investigation into the comparative pharmacodynamics of these compounds. The visualized signaling pathway and experimental workflow serve as tools to facilitate a deeper understanding of the mechanisms and methodologies involved in this area of research.
References
- 1. Prospective, randomized trial comparing cetrorelix acetate and this compound acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Meta-analysis of Ganirelix effectiveness in assisted reproductive technology research
A comprehensive review of meta-analyses reveals that Ganirelix, a gonadotropin-releasing hormone (GnRH) antagonist, offers comparable live birth rates to traditional GnRH agonist protocols in several patient populations undergoing assisted reproductive technology (ART), with the significant advantage of a lower risk of ovarian hyperstimulation syndrome (OHSS). This guide synthesizes findings from multiple meta-analyses to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's effectiveness against other ART protocols, supported by quantitative data and experimental methodologies.
Comparative Efficacy of GnRH Antagonists and Agonists
GnRH analogs, both antagonists like this compound and agonists, are crucial in controlled ovarian stimulation (COS) to prevent a premature luteinizing hormone (LH) surge. While GnRH agonists (e.g., Leuprolide, Triptorelin) create an initial flare-up of gonadotropins before downregulation, GnRH antagonists like this compound and Cetrorelix cause immediate and dose-dependent suppression of gonadotropin release. This fundamental difference in mechanism leads to shorter treatment durations and fewer injections for patients treated with antagonists[1].
Meta-analyses of randomized controlled trials (RCTs) have consistently shown no statistically significant difference in live birth rates between GnRH antagonist and long GnRH agonist protocols in the general in vitro fertilization (IVF) population[2]. However, some analyses suggest a slightly lower ongoing pregnancy rate with antagonists in this group[3][4]. For patients with polycystic ovary syndrome (PCOS) and poor ovarian responders, there is no evidence of a difference in ongoing pregnancy rates between the two protocols[1][3][4]. A key advantage of the antagonist protocol is a significantly lower incidence of OHSS, a potentially life-threatening complication of COS, in both the general IVF population and women with PCOS[1][2][3][4].
Quantitative Outcomes: A Meta-Analytic Perspective
The following tables summarize the key outcomes from meta-analyses comparing GnRH antagonist protocols (which include this compound) with GnRH agonist long protocols across different patient populations.
Table 1: General IVF Population
| Outcome | GnRH Antagonist vs. GnRH Agonist (Relative Risk/Odds Ratio, 95% CI) | Key Findings | Citations |
| Live Birth Rate | OR 0.86 (0.69 to 1.08) | No statistically significant difference. | [2] |
| Ongoing Pregnancy Rate | RR 0.89 (0.82–0.96) | Significantly lower in the antagonist group. | [3][4] |
| Ovarian Hyperstimulation Syndrome (OHSS) | RR 0.63 (0.50–0.81) / OR 0.43 (0.33 to 0.57) | Significantly lower incidence in the antagonist group. | [2][3][4] |
Table 2: Polycystic Ovary Syndrome (PCOS) Patients
| Outcome | GnRH Antagonist vs. GnRH Agonist (Relative Risk, 95% CI) | Key Findings | Citations |
| Ongoing Pregnancy Rate | RR 0.97 (0.84–1.11) | No evidence of a difference. | [3][4] |
| Ovarian Hyperstimulation Syndrome (OHSS) | RR 0.53 (0.30–0.95) | Significantly lower incidence in the antagonist group. | [3][4] |
| Duration of Stimulation | --- | Significantly shorter with the antagonist protocol. | [5] |
Table 3: Poor Ovarian Responders
| Outcome | GnRH Antagonist vs. GnRH Agonist (Relative Risk/Standardized Mean Difference, 95% CI) | Key Findings | Citations |
| Ongoing Pregnancy Rate | RR 0.87 (0.65–1.17) | No evidence of a difference. | [3][4] |
| Clinical Pregnancies | OR 0.748 (0.588, 0.952) | Significantly more clinical pregnancies with agonists. | [6] |
| Number of Oocytes Retrieved | SMD -0.130 (-0.337, 0.0763) | No statistically significant difference. | [6] |
| Duration of Ovarian Stimulation | SMD -0.426 (-0.736, -0.115) | Significantly shorter with antagonists. | [6] |
This compound vs. Cetrorelix: A Head-to-Head Comparison
Within the class of GnRH antagonists, this compound and Cetrorelix are the most commonly used. A large retrospective cohort study comparing the two found comparable live birth rates and embryo quality. However, Cetrorelix demonstrated superior suppression of the LH surge and a reduced risk of OHSS, making it a preferable option for high-risk patients. This compound, on the other hand, may be suitable for cases requiring rapid LH control[7][8].
Experimental Protocols
The methodologies employed in the studies included in these meta-analyses generally follow established ART protocols.
GnRH Antagonist Protocol (Flexible Schedule):
-
Ovarian Stimulation: Gonadotropin (e.g., recombinant FSH) injections are initiated on day 2 or 3 of the menstrual cycle.
-
Antagonist Administration: this compound (0.25 mg) is administered daily, starting when the leading follicle reaches a diameter of 14 mm or on a fixed day of stimulation (usually day 5 or 6).
-
Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels.
-
Triggering of Ovulation: Once at least three follicles reach a diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to induce final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved 34-36 hours after the trigger injection.
GnRH Agonist Long Protocol:
-
Pituitary Downregulation: A GnRH agonist (e.g., Leuprolide acetate) is administered daily, typically starting in the mid-luteal phase of the preceding cycle.
-
Confirmation of Downregulation: After approximately 10-14 days, downregulation is confirmed by ultrasound (inactive ovaries) and low serum estradiol levels.
-
Ovarian Stimulation: Gonadotropin injections are initiated, with the GnRH agonist dose often reduced.
-
Monitoring and Triggering: The process of monitoring, triggering ovulation, and oocyte retrieval is similar to the antagonist protocol.
Visualizing ART Protocols and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. Live birth rate of gonadotropin-releasing hormone antagonist versus luteal phase gonadotropin-releasing hormone agonist protocol in IVF/ICSI: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. GnRH antagonist versus long agonist protocols in IVF: a systematic review and meta-analysis accounting for patient type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH-antagonists in ovarian stimulation for IVF in patients with poor response to gonadotrophins, polycystic ovary syndrome, and risk of ovarian hyperstimulation: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - ProQuest [proquest.com]
- 7. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pregnancy outcomes and safety between cetrorelix and this compound in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Generic Ganirelix Formulations vs. Orgalutran: A Comparative Guide for Researchers and Drug Development Professionals
An objective analysis of the efficacy, safety, and bioequivalence of generic ganirelix acetate formulations compared to the brand name drug, Orgalutran, supported by clinical data and experimental protocols.
Introduction
This compound acetate, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a cornerstone of modern assisted reproductive technology (ART), primarily used to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian hyperstimulation.[2][3] By competitively blocking GnRH receptors in the pituitary gland, this compound effectively suppresses the release of LH and follicle-stimulating hormone (FSH), allowing for the retrieval of mature oocytes for in vitro fertilization (IVF).[1] The brand name formulation, Orgalutran®, has been the standard of care for many years. However, with the advent of generic versions, a thorough comparison of their efficacy and safety is crucial for the scientific and drug development communities. This guide provides a detailed comparison based on available clinical data and regulatory assessments.
Mechanism of Action: The GnRH Antagonist Pathway
This compound exerts its effect by competitively binding to GnRH receptors on the anterior pituitary gland. This action blocks the endogenous GnRH from stimulating the release of gonadotropins, namely LH and FSH.[1] The suppression of the premature LH surge is critical during controlled ovarian hyperstimulation to prevent untimely ovulation.
Below is a diagram illustrating the signaling pathway of GnRH and the inhibitory action of this compound.
Caption: Mechanism of action of this compound as a GnRH antagonist.
Comparative Efficacy: Generic vs. Brand Name
The regulatory approval of generic drugs is contingent on demonstrating therapeutic equivalence to the reference listed drug. For injectable solutions like this compound, this often relies on establishing pharmaceutical equivalence and, in some cases, bioequivalence.
Regulatory Stance on Bioequivalence
The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have approved generic versions of this compound acetate. Notably, a public assessment report from the Netherlands Medicines Evaluation Board for a generic product, this compound SUN, concluded that a bioequivalence study was not necessary. This was justified by the fact that the generic formulation is identical in composition (active substance, concentration, and excipients) to the brand name product, Orgalutran®, and is administered via the same parenteral route (subcutaneous injection).[4] This approach underscores the principle that if the formulations are identical, their in vivo performance is expected to be the same. Sun Pharmaceutical Industries and Lupin Limited have also received FDA approval for their generic this compound acetate injections, with the FDA deeming them therapeutically equivalent to Orgalutran®.[5][6][7][8][9]
Head-to-Head Clinical Trial: Ganilever PFS vs. Orgalutran
A prospective, randomized, controlled study provides direct clinical evidence comparing a newly developed this compound acetate formulation, Ganilever PFS, with Orgalutran®.[10] This study offers valuable insights into the comparative efficacy of a non-brand name this compound formulation.
Experimental Protocol:
-
Study Design: A prospective, randomized, controlled, multicenter trial.[10]
-
Participants: A total of 236 women undergoing controlled ovarian hyperstimulation for IVF were analyzed, with 114 in the Ganilever group and 122 in the Orgalutran group.[10]
-
Intervention:
-
Controlled ovarian hyperstimulation was initiated with recombinant FSH.
-
This compound acetate (0.25 mg) was administered daily, starting when the lead follicle reached a diameter of 14-15 mm or when serum estradiol levels exceeded 300 pg/mL with a follicle diameter >12 mm.
-
-
Primary Outcome: Incidence of premature LH surge (defined as LH >10 mIU/mL on the day of hCG injection).[10]
-
Secondary Outcomes: Number of retrieved oocytes, number of good-quality oocytes and embryos, and fertilization rate.[10]
Below is a workflow diagram of the clinical trial protocol.
Caption: Experimental workflow of the comparative clinical trial.
Results:
The study demonstrated comparable efficacy between Ganilever PFS and Orgalutran®.[10] Key quantitative data are summarized in the table below.
| Efficacy Outcome | Ganilever PFS (n=114) | Orgalutran® (n=122) | p-value |
| Patients with LH >10 mIU/mL on day of hCG injection | 0 (0.0%) | 3 (2.5%) | 0.25 |
| Number of retrieved oocytes (mean ± SD) | 12.0 ± 6.4 | 11.8 ± 6.3 | 0.73 |
| Number of good-quality oocytes (mean ± SD) | Not significantly different | Not significantly different | - |
| Number of good-quality embryos (mean ± SD) | Not significantly different | Not significantly different | - |
| Fertilization rate | Not significantly different | Not significantly different | - |
Data sourced from a prospective, randomized, controlled study.[10]
The findings indicate no statistically significant difference in the prevention of premature LH surges or in the key parameters of ovarian response between the two formulations.[10]
Safety and Tolerability
The safety profiles of generic this compound and Orgalutran® are also comparable. The aforementioned clinical trial reported similar safety profiles for both Ganilever PFS and Orgalutran®.[10] The most common adverse events associated with this compound acetate injection in clinical studies include abdominal pain, headache, ovarian hyperstimulation syndrome (OHSS), vaginal bleeding, and injection site reactions.[11]
Pharmacokinetic Profile
Pharmacokinetic studies of Orgalutran® have established its rapid absorption following subcutaneous administration, with peak serum concentrations reached in approximately one to two hours.[2] The absolute bioavailability is high, at approximately 91%.[12] While head-to-head pharmacokinetic data between specific generic formulations and Orgalutran® are not always publicly available, the principle of pharmaceutical equivalence for injectable solutions, as accepted by regulatory bodies, implies a comparable pharmacokinetic profile.
| Pharmacokinetic Parameter | Orgalutran® (0.25 mg single dose) |
| Time to peak concentration (tmax) | 1-2 hours |
| Absolute Bioavailability | ~91% |
| Elimination half-life (t1/2) | ~13 hours |
Data sourced from pharmacokinetic studies of Orgalutran®.[2][12]
Conclusion
Based on the available evidence, generic formulations of this compound acetate demonstrate comparable efficacy and safety to the brand name product, Orgalutran®. Regulatory approvals for generic versions are based on stringent criteria, often including the demonstration of identical composition for parenteral drugs, which obviates the need for new clinical efficacy trials. Furthermore, direct head-to-head clinical data from a study comparing a new this compound formulation with Orgalutran® confirms this equivalence in a clinical setting, showing no significant differences in preventing premature LH surges or in IVF outcomes. For researchers, scientists, and drug development professionals, this indicates that generic this compound formulations can be considered reliable and effective alternatives to the brand name product in ART protocols.
References
- 1. drugs.com [drugs.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound Acetate Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Sun Pharma Announces US FDA Approval For Generic this compound Acetate Injection - Accuprec [accuprec.com]
- 6. Sun Pharma gets US FDA approval for generic this compound Acetate injection | Company News - Business Standard [business-standard.com]
- 7. Lupin receives approval from US FDA for this compound Acetate Injection [indianpharmapost.com]
- 8. Lupin receives US-FDA approval for this compound Acetate injection [clival.com]
- 9. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 10. Efficacy and safety of newly developed this compound acetate in infertile women for assisted reproductive technology: a prospective, randomised, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organonpro.com [organonpro.com]
- 12. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part I. Absolute bioavailability of 0.25 mg of this compound after a single subcutaneous injection in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Flexible vs. Fixed Ganirelix Protocols: A Comparative Study for Researchers
In the landscape of assisted reproductive technology (ART), the use of Gonadotropin-Releasing Hormone (GnRH) antagonists like Ganirelix is a cornerstone of controlled ovarian stimulation (COS) protocols. These antagonists prevent a premature luteinizing hormone (LH) surge, allowing for the retrieval of mature oocytes. The administration of this compound typically follows one of two main strategies: a "fixed" protocol, where the antagonist is started on a specific day of stimulation, or a "flexible" protocol, where the initiation is based on follicular development. This guide provides a comparative analysis of these two protocols, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the GnRH receptors in the pituitary gland. By binding to these receptors, it blocks the endogenous GnRH from initiating the signaling cascade that leads to the production and release of LH and follicle-stimulating hormone (FSH). This immediate and reversible suppression of gonadotropin release is crucial for preventing premature ovulation during COS.
Figure 1: Signaling pathway of this compound at the GnRH receptor.
Head-to-Head Comparison: Flexible vs. Fixed Protocols
The choice between a flexible and a fixed this compound protocol depends on various factors, including patient characteristics and clinical judgment. The following table summarizes quantitative data from comparative studies.
| Outcome Measure | Flexible Protocol | Fixed Protocol | Reference |
| Patient Population | Women with PCOS | Women with PCOS | [1] |
| Number of Oocytes Retrieved | 17.84 | 15.5 | [1] |
| Number of MII Oocytes | 13.64 | 11.83 | [1] |
| Patient Population | High Ovarian Responders (non-PCOS) | High Ovarian Responders (non-PCOS) | [2] |
| Number of Oocytes Retrieved | 17.47 ± 5.88 | 16.72 ± 7.25 | [2] |
| Total Gonadotropin Dose (IU) | 1455.94 ± 243.44 | 1427.75 ± 210.6 | [2] |
| Patient Population | General IVF (Meta-analysis) | General IVF (Meta-analysis) | [3] |
| Pregnancy Rate per Woman | Trend towards lower (not significant) | Trend towards higher (not significant) | [3] |
| Amount of Gonadotropin Used | Statistically significant reduction | - | [3] |
Experimental Protocols
A clear understanding of the methodologies employed in these comparative studies is essential for interpretation of the results.
Patient Selection Criteria (General)
-
Age: 18-39 years
-
Regular menstrual cycles (24-35 days)
-
Body Mass Index (BMI): 18-29 kg/m ²
-
Normal basal FSH and LH levels
-
Absence of ovarian pathologies
Ovarian Stimulation
Recombinant FSH (rFSH) is typically initiated on day 2 or 3 of the menstrual cycle. The starting dose is often individualized based on patient characteristics such as age, BMI, and ovarian reserve markers. The dose is then adjusted based on follicular response as monitored by transvaginal ultrasound and serum estradiol levels.
This compound Administration
-
Fixed Protocol: this compound (0.25 mg) is administered subcutaneously once daily, starting on a fixed day of stimulation, typically day 5 or 6, and continued until the day of ovulation trigger.[4]
-
Flexible Protocol: The initiation of daily subcutaneous this compound (0.25 mg) is based on follicular development. Common criteria for starting the antagonist include the presence of a leading follicle with a mean diameter of ≥14 mm.[5][6] Some protocols may also consider serum estradiol levels (>600 pg/mL) or LH levels (>10 IU/L).[2][6]
Ovulation Trigger and Oocyte Retrieval
When at least three follicles reach a mean diameter of ≥17 mm, a trigger for final oocyte maturation, such as human chorionic gonadotropin (hCG), is administered. Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the trigger injection.
Embryo Transfer and Luteal Phase Support
Embryo transfer is typically performed 3 to 5 days after oocyte retrieval. Luteal phase support with progesterone is standard practice.
Figure 2: Experimental workflow for a comparative study.
Discussion and Conclusion
The existing evidence suggests that both flexible and fixed this compound protocols are effective in preventing a premature LH surge during controlled ovarian stimulation. A meta-analysis indicated no significant difference in pregnancy rates between the two approaches, although the flexible protocol was associated with a reduction in the total amount of gonadotropins used.[3]
For specific patient populations, the optimal protocol may differ. In women with Polycystic Ovary Syndrome (PCOS), a flexible protocol may lead to a higher number of retrieved oocytes and mature oocytes.[1] In contrast, for women with a predicted high ovarian response without PCOS, both protocols appear to yield a comparable number of oocytes.[2]
The flexible protocol offers the advantage of individualized treatment, potentially reducing the duration of antagonist administration and the total gonadotropin dose. However, it requires more intensive monitoring to determine the optimal start time for this compound. The fixed protocol, on the other hand, offers simplicity and convenience in scheduling.
Ultimately, the decision to use a flexible or fixed this compound protocol should be based on a careful consideration of the patient's individual characteristics, the clinical experience of the healthcare provider, and the specific goals of the treatment cycle. Further large-scale, well-designed randomized controlled trials in diverse patient populations are needed to definitively establish the superiority of one protocol over the other.
References
- 1. Fixed versus flexible gonadotropin releasing hormone antagonist protocol in women with polycystic ovary syndrome undergoing in vitro fertilization: An RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixed versus flexible antagonist protocol in women with predicted high ovarian response except PCOS: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing GnRH antagonist administration: meta-analysis of fixed versus flexible protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control Panel - Login [jfrh.tums.ac.ir]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
Validating Biomarkers for Ganirelix Response: A Comparative Guide for Experimental Models
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of biomarkers for Ganirelix response in experimental models. This compound is a synthetic gonadotropin-releasing hormone (GnRH) antagonist used to prevent premature luteinizing hormone (LH) surges during controlled ovarian hyperstimulation in assisted reproductive technologies.[1][2] The validation of robust biomarkers in preclinical models is crucial for predicting clinical efficacy and understanding the molecular mechanisms of GnRH antagonists.
Key Biomarkers for this compound Response
The primary biomarkers for assessing this compound response revolve around its mechanism of action, which is the competitive antagonism of GnRH receptors on the pituitary gonadotrophs.[1][2] This leads to a rapid and reversible suppression of gonadotropin secretion, primarily LH and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2]
Primary Pharmacodynamic Biomarkers:
-
Luteinizing Hormone (LH): The most direct and critical biomarker. This compound's efficacy is primarily measured by its ability to suppress LH levels and prevent premature surges.
-
Follicle-Stimulating Hormone (FSH): Also suppressed by this compound, but to a lesser degree than LH.[1] Monitoring FSH levels provides a more complete picture of the impact on the hypothalamic-pituitary-gonadal axis.
Intracellular Signaling Biomarkers:
The binding of GnRH to its receptor activates several intracellular signaling pathways. The antagonistic action of this compound can be quantified by measuring the inhibition of these downstream signals in vitro.
-
Intracellular Calcium (Ca2+) Mobilization: GnRH receptor activation leads to a rapid increase in intracellular Ca2+, a key step in gonadotropin release.[3]
-
Cyclic Adenosine Monophosphate (cAMP) Accumulation: While the primary pathway is Gαq/11, GnRH receptors can also couple to Gαs, leading to cAMP production.[4][5]
-
Phosphorylated Extracellular Signal-Regulated Kinase 1/2 (pERK1/2): A downstream component of the MAP kinase cascade activated by GnRH.[1][3]
-
Phosphorylated cAMP-Responsive Element Binding-Protein (pCREB): A transcription factor activated by signaling pathways, including the cAMP pathway.[1][3]
-
β-catenin Activation: Part of the Wnt/β-catenin signaling pathway that can be activated by GnRH.[3][4]
Gene Expression Biomarkers:
-
Luteinizing Hormone Beta Subunit (Lhb) mRNA: The expression of the gene encoding the β-subunit of LH is a downstream indicator of GnRH receptor activation in pituitary cells.[1][3]
Comparative Efficacy of GnRH Antagonists in Experimental Models
Experimental data allows for a direct comparison of this compound with other GnRH antagonists, such as Cetrorelix. In vitro studies using GnRH receptor-transfected cell lines provide a controlled environment to assess the potency of these drugs on various signaling pathways.
| Biomarker | Experimental Model | This compound (Inhibitory Dose) | Cetrorelix (Inhibitory Dose) | Key Findings |
| Intracellular Ca2+ Increase | HEK293/GnRHR Cells | 100 nM - 1 µM | 1 nM - 1 µM | Cetrorelix demonstrates higher potency in inhibiting GnRH-activated calcium signaling at lower concentrations.[3] |
| cAMP Accumulation | SH-SY5Y/GnRHR Cells | Not specified as significantly potent | More potent than this compound | Cetrorelix is significantly more potent in reducing GnRH-mediated cAMP accumulation.[1] |
| pERK1/2 Activation | LβT2 & HEK293/GnRHR Cells | Similar to Cetrorelix | Similar to this compound | All tested antagonists (this compound, Cetrorelix, Teverelix) inhibited pERK1/2 activation at similar doses.[1][3] |
| pCREB Activation | LβT2 & HEK293/GnRHR Cells | Similar to Cetrorelix | Similar to this compound | All tested antagonists inhibited pCREB activation at similar doses.[1][3] |
| β-catenin Activation | HEK293/GnRHR Cells | Effective Inhibition | Effective Inhibition | This compound and Cetrorelix effectively inhibit GnRH-induced β-catenin activation.[3] |
| Lhb Gene Expression | LβT2 Cells | Similar to Cetrorelix | Similar to this compound | All tested antagonists similarly inhibited the increase in Lhb gene expression induced by GnRH.[1][3] |
In Vivo Pharmacodynamic Effects of this compound
Studies in animal models and human volunteers provide crucial data on the in vivo effects of this compound on key hormonal biomarkers.
| Biomarker | Experimental Model | This compound Dose | Effect |
| LH Suppression | Healthy Female Volunteers | 0.25 mg (multiple doses) | 74% decrease from baseline after the last dose.[6][7] |
| FSH Suppression | Healthy Female Volunteers | 0.25 mg (multiple doses) | 32% decrease from baseline after the last dose.[6][7] |
| Estradiol (E2) Suppression | Healthy Female Volunteers | 0.25 mg (multiple doses) | 25% decrease from baseline after the last dose.[7] |
| LH Suppression | Rats (Subchronic toxicity) | ≥ 0.4 mg/kg/day | Atrophy of reproductive organs.[8] |
| LH Suppression | Cynomolgus Monkeys (Subchronic toxicity) | ≥ 0.2 mg/kg/day | Atrophy of reproductive organs and inhibition of ovulation.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers. Below are protocols for key experiments.
Competitive GnRH Receptor Binding Assay
This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from GnRHR-expressing cells (e.g., HEK293-GnRHR) or pituitary tissue.
-
Radiolabeled GnRH analog (e.g., [125I]-[d-Trp6]–GnRH-I).
-
Unlabeled this compound and other competing compounds.
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold PBS).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize GnRHR-expressing cells or tissue in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
150 µL of membrane preparation (e.g., 50-120 µg protein for tissue).
-
50 µL of competing compound (this compound at various concentrations) or buffer (for total binding).
-
50 µL of radioligand solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity in a beta counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GnRH) from all readings. Plot the specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Radioimmunoassay (RIA) for Rat LH and FSH
This method is used to quantify the concentration of LH and FSH in serum samples from animal models.
Materials:
-
Rat serum samples.
-
Specific primary antibodies for rat LH and rat FSH.
-
Radiolabeled LH and FSH (e.g., 125I-LH, 125I-FSH).
-
Standard preparations of rat LH and FSH.
-
Secondary antibody (e.g., anti-rabbit gamma globulin).
-
Assay buffer.
-
Gamma counter.
Procedure:
-
Sample Preparation: Collect blood samples and separate the serum. Samples may require dilution in assay buffer.
-
Assay Setup: In assay tubes, combine the standard or unknown serum sample with the specific primary antibody and the radiolabeled hormone.
-
Incubation: Incubate the mixture for a specified period (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.
-
Precipitation: Add the secondary antibody to precipitate the primary antibody-hormone complexes. Incubate to allow for the formation of the precipitate.
-
Centrifugation and Decanting: Centrifuge the tubes to pellet the precipitate. Carefully decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled hormone standards. Use this curve to determine the concentration of LH or FSH in the unknown serum samples.[4][10][11]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental procedures.
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating this compound response biomarkers.
Caption: Logical relationship of biomarker validation to clinical outcome prediction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Assessment of fertility protection and ovarian reserve with GnRH antagonist in rats undergoing chemotherapy with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Pharmacokinetic and pharmacodynamic characteristics of this compound (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of this compound in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and subchronic toxicity studies with detirelix, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Bioassay and radioimmunoassay of serum luteinizing hormone in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Ganirelix and Cetrorelix in Assisted Reproductive Technology
A comprehensive review of the safety profiles of two commonly used gonadotropin-releasing hormone (GnRH) antagonists, Ganirelix and Cetrorelix, reveals a comparable overall safety profile with subtle but clinically relevant differences, particularly concerning the incidence of Ovarian Hyperstimulation Syndrome (OHSS). This guide provides a detailed comparison of their safety data, experimental protocols from key comparative studies, and an overview of their shared mechanism of action for researchers, scientists, and drug development professionals in the field of reproductive medicine.
Executive Summary
This compound and Cetrorelix are both effective in preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation in women undergoing in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI). While both drugs are generally well-tolerated, recent large-scale retrospective data suggests a potentially lower risk of OHSS associated with Cetrorelix compared to this compound. Injection site reactions are the most common adverse events for both drugs and are typically mild and transient.
Data Presentation: Adverse Event Comparison
The following tables summarize the quantitative data on the incidence of key adverse events reported in a large retrospective cohort study comparing Cetrorelix and this compound.[1][2]
Table 1: Incidence of Ovarian Hyperstimulation Syndrome (OHSS)
| Adverse Event | Cetrorelix (n=2,365) | This compound (n=7,059) | p-value |
| Overall OHSS | 0.4% | 1.1% | 0.01 |
| Moderate to Severe OHSS | 0.1% | 0.7% | 0.006 |
Table 2: Incidence of Local Injection Site Reactions
| Adverse Event | Cetrorelix (n=88) | This compound (n=87) |
| Injection Site Reaction (Mild) | 4.5% (4 patients) | 6.9% (6 patients) |
Note: Data for injection site reactions is from a smaller comparative trial mentioned within the larger study's discussion.[2]
Experimental Protocols
The data presented above is primarily derived from a large retrospective cohort study conducted at a reproductive medicine center between June 2019 and June 2022.[1][2]
Study Design: Retrospective Cohort Study
-
Objective: To compare the safety and efficacy of Cetrorelix and this compound in GnRH antagonist protocols during controlled ovarian stimulation.
-
Patient Population: The study included 9,424 patients undergoing IVF/ICSI, with 2,365 receiving Cetrorelix (Group A) and 7,059 receiving this compound (Group B) after 1:3 propensity score matching.[2]
-
Inclusion Criteria: Women undergoing their first IVF/ICSI cycle.
-
Exclusion Criteria: Patients with a history of recurrent implantation failure, uterine abnormalities, or severe systemic diseases.
Treatment Protocol:
-
Ovarian Stimulation: Ovarian stimulation was initiated on day 2 or 3 of the menstrual cycle using gonadotropins.
-
GnRH Antagonist Administration:
-
Cetrorelix Group: 0.25 mg of Cetrorelix was administered subcutaneously daily, starting when the leading follicle reached a mean diameter of 12-14 mm.
-
This compound Group: 0.25 mg of this compound was administered subcutaneously daily, starting when the leading follicle reached a mean diameter of 12-14 mm.
-
-
Ovulation Trigger: When at least two follicles reached a mean diameter of ≥18 mm, a final oocyte maturation trigger was administered.
-
Oocyte Retrieval: Oocyte retrieval was performed 34-36 hours after the trigger injection.
-
Embryo Transfer: Fresh embryo transfer was performed on day 3 or 5 after oocyte retrieval.
-
Luteal Phase Support: Progesterone was administered for luteal phase support.
Outcome Measures:
-
Primary Safety Outcome: Incidence of OHSS (overall, moderate to severe).
-
Secondary Safety Outcome: Incidence of local injection site reactions.
-
Efficacy Outcomes: Live birth rates, clinical pregnancy rates, and prevention of premature LH surge.
Mechanism of Action: GnRH Antagonists
Both this compound and Cetrorelix are synthetic peptides that act as competitive antagonists of the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland. By blocking the GnRHR, they prevent the binding of endogenous GnRH, which in turn suppresses the secretion of LH and follicle-stimulating hormone (FSH). This rapid and reversible suppression of gonadotropins prevents the premature LH surge that can lead to the ovulation of immature oocytes during controlled ovarian stimulation.
Signaling Pathway of GnRH Receptor
Caption: Mechanism of action of GnRH antagonists.
Discussion
The available evidence indicates that both this compound and Cetrorelix have favorable safety profiles for use in assisted reproductive technology. The most frequently observed adverse events are localized and transient injection site reactions.[2]
The primary distinction in their safety profiles, as highlighted by a large retrospective study, is the incidence of OHSS.[1][2] The data suggests that Cetrorelix may be associated with a lower risk of developing OHSS, particularly moderate to severe forms, compared to this compound.[1] This difference could be clinically significant for patients at high risk for OHSS, such as those with polycystic ovary syndrome (PCOS) or a high antral follicle count.
It is important to note that the majority of the comparative safety data comes from a retrospective analysis, and prospective, randomized controlled trials with a primary focus on safety outcomes would be beneficial to confirm these findings. Nevertheless, the existing data provides valuable insights for clinicians when selecting a GnRH antagonist.
Conclusion
References
Safety Operating Guide
Standard Operating Procedure: Ganirelix Disposal
The proper disposal of Ganirelix is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH), this compound requires handling and disposal as a pharmaceutical waste product. Adherence to institutional, local, and national regulations is mandatory. The following procedures provide a direct, step-by-step guide for research, scientific, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure appropriate Personal Protective Equipment (PPE) is worn, including gloves, a lab coat, and eye protection.[1] Open handling of the product should be avoided; use of closed systems or containment technologies like glove boxes is recommended where feasible.[2][3] In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately flush the skin with soap and plenty of water. Remove any contaminated clothing.[1]
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Inhalation: Move to fresh air and seek medical attention.[4]
Waste Characterization and Segregation
Proper disposal begins with correct waste segregation at the point of generation. This compound-related waste must be separated from general refuse and categorized according to its form. The primary principle is to dispose of contents and containers at an approved waste disposal plant.[1][2][5] Do not dispose of this compound waste into the sewer system.[2][3]
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired this compound
-
Do Not Discard in General Trash: Unused or expired this compound, whether in vials or pre-filled syringes, must be treated as pharmaceutical waste.
-
Containment: Place the original containers (vials, syringes) into a designated, clearly labeled "Pharmaceutical Waste" or "Chemical Waste" container. This container should be leak-proof and securely sealed.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials. The storage area should comply with institutional guidelines for chemical waste.
-
Final Disposal: Arrange for pickup by a licensed hazardous or biomedical waste disposal contractor. Incineration is often the preferred method for pharmaceutical waste.[3] Ensure all activities are documented as required by your institution and local regulations, which may include a hazardous waste manifest.[6]
Protocol 2: Disposal of Used Pre-filled Syringes and Needles (Sharps)
-
Immediate Disposal: Immediately after use, do not recap, bend, or break the needle.
-
Sharps Container: Dispose of the entire syringe and needle assembly into a puncture-resistant, leak-proof sharps container.[7]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it securely.
-
Final Disposal: The sealed sharps container should be disposed of through your institution's biomedical or sharps waste stream, handled by a licensed disposal vendor.
Protocol 3: Disposal of Contaminated Labware and PPE
-
Segregation: Any materials, such as gloves, absorbent pads, or vials, that have come into direct contact with this compound solution should be considered contaminated.
-
Containment: Place these items into a designated waste bag or container for chemically contaminated solid waste. This is separate from general trash and sharps waste.
-
Spill Cleanup: In the event of a spill, soak up the material with an inert absorbent.[1][5] Contain the spill to prevent it from spreading.[2] All cleanup materials must be collected and disposed of as contaminated waste.
-
Final Disposal: Dispose of the sealed container or bag through your institution's chemical or hazardous waste stream.
Data Presentation: Waste Stream Summary
The following table summarizes the proper segregation and containment for different types of this compound waste.
| Waste Type | Description | Container Specification | Final Disposal Pathway |
| Unused/Expired Product | Vials or pre-filled syringes containing this compound solution. | Securely sealed, labeled "Pharmaceutical Waste" or "Hazardous Waste" container. | Licensed Chemical/Pharmaceutical Waste Contractor.[1] |
| Used Sharps | Used pre-filled syringes with attached needles. | Puncture-resistant, leak-proof, labeled sharps container.[7] | Biomedical/Sharps Waste Contractor. |
| Contaminated Solids | PPE, absorbent pads, empty vials, and other labware contaminated with this compound. | Labeled bag or container for "Chemically Contaminated Waste." | Licensed Chemical/Pharmaceutical Waste Contractor. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related materials.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
